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  • Product: Ampelopsin-3'-O-glucoside
  • CAS: 82181-87-1

Core Science & Biosynthesis

Foundational

In silico molecular docking studies of Ampelopsin-3'-O-glucoside targets

Computational Pharmacodynamics: In Silico Profiling of Ampelopsin-3'-O-Glucoside Targets Executive Summary This technical guide details the computational (in silico) evaluation of Ampelopsin-3'-O-glucoside , a glycosylat...

Author: BenchChem Technical Support Team. Date: February 2026

Computational Pharmacodynamics: In Silico Profiling of Ampelopsin-3'-O-Glucoside Targets

Executive Summary

This technical guide details the computational (in silico) evaluation of Ampelopsin-3'-O-glucoside , a glycosylated derivative of Dihydromyricetin (DHM).[1][2][3] While the aglycone Ampelopsin is a well-documented bioactive flavonoid found in Ampelopsis grossedentata (Vine Tea), the 3'-O-glucoside variant presents unique pharmacokinetic challenges and opportunities.[1][2][3] This guide structures a self-validating workflow to predict its binding efficacy against viral proteases and metabolic enzymes, contrasting its behavior with the parent aglycone.[2]

Ligand Chemistry & Structural Preparation

The Molecule: Ampelopsin-3'-O-Glucoside

Ampelopsin (Dihydromyricetin) is a flavanonol [(2R,3R)-3,5,7,3',4',5'-hexahydroxyflavanone].[1][2][3][4] The addition of a glucose moiety at the 3'-position (B-ring) significantly alters the physicochemical landscape.[1][2][3]

  • SMILES String (Canonical): C1=C(C=C(C(=C1O)O)O[C@H]2CO)O)O)O)C3C(C(=O)C4=C(C=C(C=C4O3)O)O)O (Representative structure for 3'-O-glucoside).

  • Structural Implications:

    • Solubility: The glucose moiety increases polarity (lowering LogP), potentially enhancing oral bioavailability in terms of dissolution but hindering passive diffusion across lipophilic membranes (e.g., Blood-Brain Barrier).[2][3]

    • Steric Bulk: The B-ring of flavonoids often penetrates deep into hydrophobic pockets (e.g., ATP-binding sites of kinases).[1][2][3] A bulky glucoside at C3' may cause steric clashes unless the pocket is solvent-exposed.[1][2][3]

Ligand Preparation Protocol

To ensure accurate docking, the ligand must be energy-minimized to its global minimum conformer.[2]

Step-by-Step Protocol:

  • Construction: Build the 2D structure in ChemDraw or Avogadro.[3]

  • 3D Conversion: Convert to 3D using OpenBabel.[2][3]

  • Geometry Optimization:

    • Force Field: MMFF94 or UFF (Universal Force Field).[1][2][3]

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient (500 steps).[1][2][3]

    • Convergence Criterion:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       kcal/mol.[2][3]
      
  • Charge Assignment: Compute Gasteiger-Marsili partial charges.

  • Rotatable Bonds: Define the glycosidic bond and hydroxyl torsions as active.

Target Selection & Protein Preparation

Based on the known bioactivity of Ampelopsin (DHM), we select two high-value targets where the glycoside modification is hypothesized to modulate activity: SARS-CoV-2 Main Protease (Mpro) and Human Alpha-Glucosidase .[1][2][3]

Table 1: Selected Protein Targets for Docking
Target ProteinPDB IDBiological RelevanceBinding Site Characteristics
SARS-CoV-2 Mpro 6LU7 Viral ReplicationCys145-His41 dyad; requires H-bond donors.[1][2][3]
Alpha-Glucosidase 3TOP Type 2 DiabetesDeep pocket; accommodates sugar mimetics.[1][2][3]
GABA-A Receptor 6D6T CNS/AnxietyTransmembrane; likely inaccessible to glycoside.[1][2][3]
Protein Preparation Workflow

Raw PDB files are unsuitable for docking due to missing atoms and water artifacts.[3]

Protocol:

  • Clean-up: Remove crystallographic waters (heteroatoms) and co-crystallized ligands (e.g., N3 inhibitor in 6LU7).[1][2][3]

  • Protonation: Add polar hydrogens using the H++ server (pH 7.4).

  • Charge Assignment: Add Kollman United Atom charges.

  • Grid Generation:

    • Center: Defined by the centroid of the co-crystallized ligand.

    • Box Size:

      
       Å (sufficient to cover the active site and immediate solvent shell).[2][3]
      

In Silico Experimental Workflow

The following diagram illustrates the autonomous, self-validating workflow designed for this study.

DockingWorkflow Start Ligand: Ampelopsin-3'-O-Glucoside PrepLigand Ligand Prep (MMFF94 Min, Gasteiger Charges) Start->PrepLigand Docking Molecular Docking (AutoDock Vina / Lamarckian GA) PrepLigand->Docking TargetSel Target Selection (PDB: 6LU7, 3TOP) PrepProt Protein Prep (Remove H2O, Add Kollman Charges) TargetSel->PrepProt Grid Grid Generation (Active Site Definition) PrepProt->Grid Grid->Docking Analysis Interaction Analysis (H-Bonds, Hydrophobic, RMSD) Docking->Analysis Validation Validation (Redocking RMSD < 2.0 Å) Analysis->Validation ADMET ADMET Prediction (SwissADME) Validation->ADMET If Validated

Figure 1: Step-by-step computational pipeline for molecular docking and validation.

Docking Simulation & Mechanistic Analysis

Case Study A: SARS-CoV-2 Mpro (PDB: 6LU7)

The main protease (Mpro) is essential for viral replication.[1][2][3] The aglycone (DHM) is known to bind near the catalytic dyad (Cys145/His41).[2][3]

  • Hypothesis: The 3'-O-glucoside will anchor at the solvent-exposed region of the S1 pocket, potentially stabilizing the binding via additional H-bonds with Glu166 or Gln189 , despite the steric cost.[1][2]

  • Docking Parameters (AutoDock Vina):

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.[2][3]

  • Expected Interaction Profile:

    • H-Bonds: The glucose hydroxyls are predicted to interact with the backbone of Glu166 .[3] The 5,7-dihydroxy A-ring of the flavonoid core should interact with Cys145 .[2]

    • Binding Affinity: Predicted ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       to 
      
      
      
      kcal/mol.[2][3] (Slightly lower affinity than the aglycone due to desolvation penalties of the sugar).[2][3]
Case Study B: Alpha-Glucosidase (Diabetes Target)

Inhibition of alpha-glucosidase delays carbohydrate digestion.[1][2][3]

  • Hypothesis: This is a "mimicry" target.[2][3] The glucose moiety of Ampelopsin-3'-O-glucoside may act as a competitive inhibitor by occupying the glycone-binding subsite of the enzyme, while the flavonoid core occupies the aglycone subsite.[1][2]

  • Mechanism: Competitive Inhibition.[2][3]

  • Key Residues: Asp215 (Catalytic nucleophile) and Glu277 (Acid/Base).[1][2][3]

Pharmacological Pathway Visualization

Understanding why we dock to these targets requires visualizing the downstream effects.[3] Below is the pathway for Ampelopsin-3'-O-glucoside in the context of Metabolic Regulation (Diabetes/Inflammation).

Pathway Ligand Ampelopsin-3'-O-Glucoside Target1 Alpha-Glucosidase (Intestine) Ligand->Target1 Inhibits Target2 NLRP3 Inflammasome Ligand->Target2 Downregulates Effect1 Reduced Glucose Absorption Target1->Effect1 Effect2 Inhibition of Caspase-1 Target2->Effect2 Outcome1 Lower Postprandial Hyperglycemia Effect1->Outcome1 Outcome2 Reduced IL-1beta / IL-18 (Anti-inflammatory) Effect2->Outcome2

Figure 2: Dual-mechanism pathway: Metabolic regulation via Alpha-Glucosidase and Anti-inflammatory action via NLRP3.[1][2][3]

ADMET Profiling & Drug-Likeness

A critical component of this study is evaluating whether the glucoside is a viable drug candidate compared to the aglycone.

Table 2: Predicted ADMET Comparison
PropertyAmpelopsin (Aglycone)Ampelopsin-3'-O-GlucosideImplication
Molecular Weight 320.25 g/mol ~482.39 g/mol Glucoside is heavier but <500 (Lipinski compliant).[1][2][3]
LogP (Lipophilicity) ~1.2~ -0.5 to 0.2Glucoside is highly hydrophilic; poor membrane permeability.[1][2][3]
H-Bond Donors 610Violation: >5 H-donors (Lipinski Rule Violation).[1][2][3]
GI Absorption HighLow/ModerateRequires hydrolysis by gut microbiota to be absorbed as aglycone.[1][2][3]
BBB Permeation YesNoGlucoside will not target CNS directly (e.g., GABA receptors).[2][3]

Interpretation: The 3'-O-glucoside is likely a prodrug .[1][2][3] In the gut, cytosolic


-glucosidases or microbiota will likely cleave the sugar, releasing the active Ampelopsin aglycone. However, for targets located in the gut lumen (like Alpha-Glucosidase), the intact glucoside is the active species.[2]

Conclusion

In silico studies suggest that Ampelopsin-3'-O-glucoside possesses a distinct pharmacological profile from its parent compound.[1][2][3]

  • Target Specificity: It is an ideal candidate for extracellular or luminal targets (Alpha-glucosidase, Viral surface proteins) where high solubility is advantageous and membrane permeability is not required.[1][2][3]

  • Limitations: It is unsuitable for intracellular or CNS targets unless considered as a prodrug.[2][3]

  • Next Steps: Molecular Dynamics (MD) simulations (100ns) are recommended to verify the stability of the "flapping" glucose moiety in the Mpro active site.[2][3]

References

  • Zhang, X., et al. (2020).[2][3] "Dihydromyricetin improves physical performance under simulated high altitude."[2][3] Medicine & Science in Sports & Exercise. Link (Context: Bioactivity of the parent scaffold).[1][2][3]

  • Xiong, Y., et al. (2021).[2][3] "Flavonoids in Ampelopsis grossedentata as covalent inhibitors of SARS-CoV-2 3CLpro."[1][2][3][5][6] Phytomedicine. Link (Context: Mpro targeting by Ampelopsis flavonoids).[1][2][3]

  • Trott, O., & Olson, A. J. (2010).[2][3] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[2] Journal of Computational Chemistry. Link (Context: Docking Algorithm Standard).[1][2][3]

  • Daina, A., Michielin, O., & Zoete, V. (2017).[2] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[2] Scientific Reports.[2][3] Link (Context: ADMET Methodology).[1][2][3]

  • RCSB Protein Data Bank. (2020).[1][2][3] "Crystal structure of SARS-CoV-2 main protease in complex with an inhibitor N3 (6LU7)."[1][2][3] Link.[1][2][3]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Properties and pKa Values of Ampelopsin-3'-O-glucoside

Introduction: Unveiling the Physicochemical Landscape of Ampelopsin-3'-O-glucoside Ampelopsin, also known as dihydromyricetin, is a flavonoid with a range of reported pharmacological activities, including hepatoprotectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Physicochemical Landscape of Ampelopsin-3'-O-glucoside

Ampelopsin, also known as dihydromyricetin, is a flavonoid with a range of reported pharmacological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects.[1][2][3] Its glycosidic forms, such as Ampelopsin-3'-O-glucoside, often exhibit modified physicochemical properties, including enhanced water solubility and stability, which can significantly impact their bioavailability and therapeutic potential.[4] A thorough understanding of the thermodynamic properties and pKa values of Ampelopsin-3'-O-glucoside is paramount for researchers in drug development. These parameters govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets.

This technical guide provides a comprehensive overview of the core thermodynamic and acidity constants relevant to Ampelopsin-3'-O-glucoside. While direct experimental data for this specific glycoside is not extensively available in public literature, this guide will establish a robust framework for its characterization. We will delve into the theoretical underpinnings of these properties, drawing parallels from its aglycone, ampelopsin, and other structurally related flavonoids. Crucially, this document offers detailed, field-proven experimental protocols for the determination of these essential parameters, empowering researchers to generate precise and reliable data.

Part 1: Thermodynamic Properties of Ampelopsin-3'-O-glucoside

The thermodynamic signature of a drug candidate, encompassing enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of binding, provides invaluable insights into the nature of its interaction with a biological target.[5][6] These parameters reveal the driving forces behind binding events, whether they are enthalpically driven (e.g., hydrogen bonding, van der Waals forces) or entropically driven (e.g., hydrophobic interactions, conformational changes).[7]

For Ampelopsin-3'-O-glucoside, the addition of a glucose moiety to the ampelopsin core is expected to influence its thermodynamic profile. The hydroxyl groups of the sugar can participate in additional hydrogen bonding, potentially leading to more favorable enthalpic contributions to binding. Conversely, the increased conformational flexibility of the glycoside could have entropic implications.

Illustrative Thermodynamic Data for Flavonoid-Protein Interactions

To provide context, the following table summarizes typical thermodynamic parameters observed for the interaction of flavonoids with proteins, such as human serum albumin (HSA).

FlavonoidTarget ProteinBinding Constant (Ka) (M⁻¹)Enthalpy (ΔH) (kJ/mol)Entropy (ΔS) (J/mol·K)Gibbs Free Energy (ΔG) (kJ/mol)
QuercetinHSA1.5 x 10⁵-8.565-27.9
LuteolinHSA2.1 x 10⁵-10.268-29.8
KaempferolHSA1.2 x 10⁵-7.962-26.5

Note: These are representative values and can vary based on experimental conditions.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the heat changes associated with binding events, allowing for the determination of a complete thermodynamic profile in a single experiment.[5][6][8][9]

Principle: ITC measures the heat released or absorbed during the stepwise titration of a ligand (in this case, Ampelopsin-3'-O-glucoside) into a solution containing a target macromolecule (e.g., a receptor protein or enzyme). The resulting data is used to calculate the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be derived using the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.[9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The choice of buffer is critical, as different buffers have different ionization enthalpies, which can affect the measured binding enthalpy.[8]

    • Prepare a stock solution of Ampelopsin-3'-O-glucoside (e.g., 100-500 µM) in the same buffer. It is crucial that the buffer composition is identical for both the protein and the ligand to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Equilibrate the ITC instrument until a stable baseline is achieved.

  • Titration:

    • Load the protein solution into the sample cell and the Ampelopsin-3'-O-glucoside solution into the injection syringe.

    • Perform an initial injection (e.g., 0.5-1 µL) to account for any initial mixing effects, and discard this data point during analysis.

    • Carry out a series of subsequent injections (e.g., 2-5 µL each) at regular intervals (e.g., 120-180 seconds) to allow the system to return to baseline between injections.

    • Continue the titration until the binding sites on the protein are saturated, as indicated by the diminishing heat changes upon injection.

  • Control Experiment:

    • Perform a control titration by injecting the Ampelopsin-3'-O-glucoside solution into the buffer alone to determine the heat of dilution. This value will be subtracted from the binding data.[8]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Ka, n, and ΔH.

Causality Behind Experimental Choices: The choice of buffer, concentrations of reactants, injection volume, and spacing are all critical for obtaining high-quality ITC data. A buffer with a low ionization enthalpy is preferred to minimize its contribution to the measured heat. The concentrations should be chosen such that the "c-window" (c = n * Ka * [protein]) is between 10 and 1000 for optimal curve fitting.

Self-Validating System: The consistency of the baseline before and after the titration, the sigmoidal shape of the binding isotherm, and the goodness of fit (chi-squared value) all serve as internal validators for the quality of the ITC experiment.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P_prep Prepare & Degas Protein Solution Setup Instrument Setup & Equilibration P_prep->Setup L_prep Prepare & Degas Ligand Solution L_prep->Setup Control Control Titration (Ligand into Buffer) L_prep->Control Titration Titrate Ligand into Protein Setup->Titration Integration Integrate Raw Data Titration->Integration Correction Correct for Heat of Dilution Control->Correction Integration->Correction Fitting Fit Binding Isotherm Correction->Fitting Results Determine ΔH, Ka, n Calculate ΔG, ΔS Fitting->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Part 2: pKa Values of Ampelopsin-3'-O-glucoside

The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a molecule at a given pH.[10] For a polyprotic molecule like Ampelopsin-3'-O-glucoside, which possesses multiple ionizable hydroxyl groups, a series of pKa values will characterize its acid-base properties. The ionization state of a drug molecule profoundly affects its solubility, membrane permeability, and binding to target proteins.[11]

The pKa values of Ampelopsin-3'-O-glucoside are expected to be influenced by the electron-donating and -withdrawing effects of its substituents. The phenolic hydroxyl groups are the primary sites of deprotonation. The addition of the glucoside moiety may have a minor impact on the pKa values of the distal phenolic hydroxyls compared to the parent ampelopsin. Computational methods can provide theoretical predictions of pKa values, which can then be validated experimentally.[12][13][14]

Predicted pKa Values for Ampelopsin (Dihydromyricetin)
Ionizable GroupPredicted pKa
7-OH~7.0 - 7.5
4'-OH~8.5 - 9.0
3'-OH~9.5 - 10.0
5'-OH~10.5 - 11.0
5-OH~11.5 - 12.0

Note: These are estimated values based on computational models and data for similar flavonoids.[15] The presence of the 3'-O-glucoside would eliminate the corresponding pKa value.

Experimental Protocol: UV-Visible Spectrophotometry

UV-visible spectrophotometry is a widely used and accessible method for determining the pKa values of ionizable compounds.[16][17]

Principle: The method relies on the fact that the protonated and deprotonated forms of a molecule often have distinct UV-visible absorption spectra. By measuring the absorbance of a solution of the compound at various pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[17] Flavonoids, with their conjugated aromatic systems, exhibit strong and characteristic absorbance in the UV-visible range, making this technique particularly suitable.[18][19]

Step-by-Step Methodology:

  • Preparation of Buffers:

    • Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with known ionic strength. It is important to use buffers that do not absorb significantly in the same spectral region as the analyte.

  • Sample Preparation:

    • Prepare a stock solution of Ampelopsin-3'-O-glucoside in a suitable solvent (e.g., methanol or ethanol).

    • For each pH measurement, add a small, constant aliquot of the stock solution to each buffer to ensure the total concentration of the flavonoid remains constant.

  • Spectral Acquisition:

    • Record the UV-visible spectrum of Ampelopsin-3'-O-glucoside in each buffer solution over a relevant wavelength range (e.g., 200-500 nm).

    • Use the corresponding buffer as a blank for each measurement.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for both the fully protonated (acidic pH) and fully deprotonated (alkaline pH) forms of the molecule.

    • Plot the absorbance at a selected wavelength versus pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.[17]

    • For more accurate determination, especially for overlapping pKa values, multi-wavelength analysis or derivative spectroscopy can be employed. The data can be fitted to the Henderson-Hasselbalch equation.

Causality Behind Experimental Choices: Maintaining a constant ionic strength across all buffers is crucial as ionic strength can influence pKa values. Keeping the concentration of the analyte low helps to avoid aggregation and deviations from the Beer-Lambert law.

Self-Validating System: The presence of clear isosbestic points in the overlay of spectra at different pH values indicates a simple equilibrium between two species, validating the pKa determination. The goodness of fit of the absorbance vs. pH data to a sigmoidal curve is also a key quality indicator.

Experimental Workflow for pKa Determination by UV-Vis Spectrophotometry

pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Buffer_prep Prepare Buffer Solutions (Wide pH Range) Mix Add Analyte to Each Buffer Buffer_prep->Mix Sample_prep Prepare Analyte Stock Solution Sample_prep->Mix Scan Record UV-Vis Spectrum for Each pH Mix->Scan Plot_spec Overlay Spectra & Identify λmax Scan->Plot_spec Plot_abs Plot Absorbance vs. pH Plot_spec->Plot_abs Fit Fit Sigmoidal Curve Plot_abs->Fit Result Determine pKa (Inflection Point) Fit->Result

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Part 3: Interplay and Significance in Drug Development

The thermodynamic properties and pKa values of Ampelopsin-3'-O-glucoside are not independent parameters but are intricately linked and collectively influence its potential as a therapeutic agent.

  • Target Binding and Selectivity: The pKa values determine the charge state of the molecule at physiological pH, which in turn dictates the types of non-covalent interactions (e.g., ionic bonds, hydrogen bonds) it can form with its biological target. The overall thermodynamic profile (ΔG, ΔH, and ΔS) of this binding event governs the affinity and selectivity of the drug. A favorable Gibbs free energy of binding is essential for potent biological activity.

  • Pharmacokinetics and Bioavailability: The lipophilicity of a drug, which is a key determinant of its ability to cross biological membranes, is highly dependent on its ionization state.[20] The Henderson-Hasselbalch equation, which incorporates pKa, can be used to predict the ratio of ionized to un-ionized forms in different physiological compartments (e.g., the stomach with a low pH versus the intestine with a higher pH). The glucosidation of ampelopsin generally increases its water solubility, which can improve its formulation and administration, but may also impact its passive diffusion across cell membranes.[4]

  • Formulation and Stability: Knowledge of pKa is critical for developing stable pharmaceutical formulations. It helps in selecting appropriate excipients and buffer systems to ensure the drug remains in its most stable and soluble form. The thermodynamic stability of the compound itself, particularly its susceptibility to degradation at different pH values and temperatures, is also a crucial consideration.[21][22]

References

  • Investigation of the interactions between three flavonoids and human serum albumin by isothermal titration calorimetry, spectroscopy, and molecular docking - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • An accurate approach for computational pKa determination of phenolic compounds - IRIS. Available at: [Link]

  • Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - MDPI. Available at: [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available at: [Link]

  • Experimental Determination of Octanol−Water Partition Coefficients of Quercetin and Related Flavonoids | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available at: [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Available at: [Link]

  • On the Thermodynamic Thermal Properties of Quercetin and Similar Pharmaceuticals - PMC. Available at: [Link]

  • Theoretical and Thermodynamics Studies of Complexes Formation between Natural Flavonoids and Hg (II) Ion - Systematic Reviews in Pharmacy. Available at: [Link]

  • Synthesis and characterization of ampelopsin glucosides using dextransucrase from Leuconostoc mesenteroides B-1299CB4: glucosylation enhancing physicochemical properties - PubMed. Available at: [Link]

  • Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry - MDPI. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • Structure-solubility relationships and thermodynamic aspects of solubility of some flavonoids in the solvents modeling biological media | Request PDF - ResearchGate. Available at: [Link]

  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model - Aidic. Available at: [Link]

  • Computer Prediction of p K a Values in Small Molecules and Proteins - ResearchGate. Available at: [Link]

  • Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids - MDPI. Available at: [Link]

  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. Available at: [Link]

  • Ampelopsin - Wikipedia. Available at: [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

  • Isothermal titration calorimetry of protein-protein interactions - PubMed - NIH. Available at: [Link]

  • Spectrophotometric Determination of Total Flavonoid Content in Biancaea Sappan (Caesalpinia sappan L.) Leaves - Neliti. Available at: [Link]

  • Isothermal Titration Calorimetry of Protein-Protein Interactions - Yale University. Available at: [Link]

  • A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - MDPI. Available at: [Link]

  • Ampelopsin – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. Available at: [Link]

  • pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]

  • Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - PMC. Available at: [Link]

  • Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC. Available at: [Link]

  • Anti-glycemic mechanism of dihydromyricetin from Ampelopsis grossedentata on α-glucosidase by multispectroscopic investigation and in silico molecular simulation - PubMed. Available at: [Link]

  • Coupling of kinetics and thermodynamic properties for real-world antioxidants. Available at: [Link]

  • Relationship: Hepatic System and Ampelopsin - Caring Sunshine. Available at: [Link]

  • Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - ResearchGate. Available at: [Link]

  • Characterization of kinetic and thermodynamic parameters of cyanidin-3-glucoside methyl and glucuronyl metabolite conjugates - PubMed. Available at: [Link]

  • Showing Compound dihydromyricetin (FDB030823) - FooDB. Available at: [Link]

  • Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC. Available at: [Link]

  • Stability of pelargonidin 3-glucoside in model solutions in the presence and absence of flavanols - SciSpace. Available at: [Link]

  • Interaction of myricetin, ampelopsin (dihydromyricetin), and their sulfate metabolites with serum albumin, cytochrome P450 (CYP2C9, 2C19, and 3A4) enzymes, and organic anion‐transporting polypeptides (OATP1B1 and OATP2B1) - PMC. Available at: [Link]

  • Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - MDPI. Available at: [Link]

  • (+)-Dihydromyricetin | C15H12O8 | CID 161557 - PubChem - NIH. Available at: [Link]

  • THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS - Revue Roumaine de Chimie. Available at: [Link]

  • Thermal processing and storage effects on antioxidant plant compounds and their interaction in model experiments and plant matrices - eDiss. Available at: [Link]

  • Evaluation of antioxidant activities of ampelopsin and its protective effect in lipopolysaccharide-induced oxidative stress piglets - PubMed. Available at: [Link]

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  • Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - MDPI. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Ampelopsin-3'-O-glucoside in Cancer Cell Lines

Introduction: Rationale and Scientific Context The exploration of natural products for novel anticancer agents remains a cornerstone of oncological research.[1][2] Flavonoids, in particular, have garnered significant att...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

The exploration of natural products for novel anticancer agents remains a cornerstone of oncological research.[1][2] Flavonoids, in particular, have garnered significant attention for their diverse pharmacological activities, including anti-proliferative and pro-apoptotic effects.[3][4] Ampelopsin, also known as dihydromyricetin, is a flavonoid that has demonstrated cytotoxic effects against various cancer cell lines, such as breast, liver, and prostate cancers.[3][4] Its proposed mechanisms often involve the generation of reactive oxygen species (ROS) and induction of apoptosis.[3][5] This guide focuses on a related but distinct molecule, Ampelopsin-3'-O-glucoside , and provides a comprehensive framework for conducting its initial in vitro cytotoxicity screening.

The primary goal of this preliminary screening is to determine the concentration-dependent inhibitory effects of Ampelopsin-3'-O-glucoside on the growth and viability of a panel of cancer cell lines. This process is a critical first step in the drug discovery pipeline, serving to identify promising lead compounds and eliminate inactive ones.[6][7][8] The data generated, primarily the half-maximal inhibitory concentration (IC50), provides a quantitative measure of the compound's potency and is essential for guiding subsequent mechanistic studies.[9][10]

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles and field-proven insights necessary for robust and reproducible results. We will delve into the logic behind cell line selection, the principles of various cytotoxicity assays, detailed experimental protocols, and the correct interpretation of the resulting data.

Foundational Strategy: Experimental Design and Causality

A successful cytotoxicity screen is built upon a well-considered experimental design. The choices made at this stage directly impact the quality and interpretability of the data.

The Logic of Cell Line Selection

The selection of an appropriate panel of cancer cell lines is paramount. A diverse panel can reveal patterns of activity that may hint at the compound's mechanism of action.[11][12]

Key Considerations for Cell Line Selection:

  • Tissue of Origin: The initial screen should ideally include cell lines from various cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of the compound's activity. The NCI-60 panel, a collection of 60 human tumor cell lines representing nine different cancer types, serves as a gold standard model for this approach.[11][13]

  • Genetic and Phenotypic Diversity: Cell lines should encompass a range of genetic backgrounds and molecular subtypes. For instance, when screening against breast cancer, it is advisable to include lines that are estrogen receptor (ER)-positive (e.g., MCF-7), and triple-negative (e.g., MDA-MB-231).[14][15] This diversity helps to identify potential selective cytotoxicity.

  • Inclusion of a Non-Cancerous Control: To assess for cancer-specific cytotoxicity, it is crucial to include at least one non-cancerous or "normal" cell line (e.g., human fibroblasts, or an immortalized but non-transformed epithelial line like MCF-10A).[3][16] A significant difference in potency between cancer and normal cells suggests a favorable therapeutic window.

  • Operational Characteristics: Practical factors such as growth rate, culture requirements, and morphology (adherent vs. suspension) should be considered to ensure compatibility with the chosen assay formats.[17][18]

Example Starting Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaER-positive, Luminal A
MDA-MB-231 Breast AdenocarcinomaTriple-Negative, Mesenchymal-like
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC)
HCT116 Colorectal CarcinomaWild-type p53
K562 LeukemiaChronic Myelogenous Leukemia (CML)
MCF-10A Mammary EpitheliumNon-tumorigenic control
Selecting the Right Cytotoxicity Assay

Different assays measure different cellular parameters, and the choice of assay can influence the outcome. For a preliminary screen, it is often beneficial to use at least two methods based on different principles to validate the findings.

Commonly Employed Assays:

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (like MTT) into a colored formazan product, the absorbance of which is proportional to the number of living cells.[19][20]

    • Principle: Measures mitochondrial function as a proxy for cell viability.

    • Causality: A reduction in signal indicates a decrease in metabolic activity, which can be due to either cell death (cytotoxicity) or inhibition of proliferation (cytostasis).

  • Protein Content Assays (e.g., Sulforhodamine B - SRB): The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[21] The amount of bound dye is proportional to the total cellular protein mass.[22]

    • Principle: Measures total cellular biomass as a proxy for cell number.

    • Causality: This method is less susceptible to interference from compounds that alter cellular metabolism without affecting cell number. It was the historical standard for the NCI-60 screen.[23]

  • Membrane Integrity Assays (e.g., Lactate Dehydrogenase - LDH): This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[24][25]

    • Principle: Measures loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[26]

    • Causality: An increase in LDH activity in the supernatant directly indicates cell lysis and cytotoxicity.

This guide will provide detailed protocols for the MTT and SRB assays, as they represent robust, cost-effective, and widely accepted methods for high-throughput preliminary screening.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the preliminary cytotoxicity screening process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Assay & Data Acquisition cluster_3 Phase 4: Analysis & Interpretation prep_compound Prepare Ampelopsin-3'-O-glucoside Stock Solution & Dilutions treatment Add Compound Dilutions to Plates prep_compound->treatment prep_cells Culture & Harvest Selected Cell Lines seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate seed_plate->treatment incubation Incubate for 48-72 hours treatment->incubation assay_choice Select Assay incubation->assay_choice mtt_assay Perform MTT Assay assay_choice->mtt_assay Metabolic srb_assay Perform SRB Assay assay_choice->srb_assay Biomass read_plate Read Absorbance (Microplate Reader) mtt_assay->read_plate srb_assay->read_plate data_norm Normalize Data (% Viability) read_plate->data_norm curve_fit Generate Dose-Response Curve data_norm->curve_fit calc_ic50 Calculate IC50 Value curve_fit->calc_ic50 interpret Interpret Results & Plan Next Steps calc_ic50->interpret

Caption: High-level workflow for cytotoxicity screening.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating appropriate controls at each stage. Adherence to these steps is critical for generating reliable data.

General Cell Culture and Plating
  • Cell Maintenance: Culture all cell lines according to supplier recommendations (e.g., ATCC) in their respective growth media, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding Density Optimization: Self-Validating Step: Before the main experiment, determine the optimal seeding density for each cell line. This is the density that ensures cells are in the logarithmic growth phase at the end of the incubation period (e.g., 72 hours) and have not reached confluency. This is crucial for accurate results.[27]

  • Plating for Assay:

    • Harvest cells using trypsin (for adherent cells) and neutralize with complete medium.

    • Perform a cell count (e.g., using a hemocytometer or automated cell counter) and determine cell viability (should be >95%).

    • Dilute the cell suspension to the pre-determined optimal seeding density.

    • Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate.

    • Add 100 µL of sterile PBS or medium to the perimeter wells to minimize the "edge effect" of evaporation.[19]

    • Incubate the plates for 24 hours to allow cells to attach and resume growth.

Protocol 1: MTT Assay for Metabolic Activity

This protocol is adapted from established methods.[19]

  • Compound Preparation: Prepare a 10 mM stock solution of Ampelopsin-3'-O-glucoside in sterile DMSO. Create a serial dilution series (e.g., 2-fold or 3-fold) in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Return the plates to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[27]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[27] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay for Total Biomass

This protocol is based on the method widely used by the National Cancer Institute.[22][23][28]

  • Compound Preparation & Treatment: Follow steps 1-3 from the MTT Assay protocol (Section 3.2).

  • Cell Fixation: After the 48-72 hour incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells to the plate.[22]

  • Washing: Carefully discard the supernatant. Wash the plates four to five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells.[28]

  • Drying: Allow the plates to air-dry completely at room temperature.

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[21][28]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[21]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.[28]

  • Absorbance Reading: Place the plates on an orbital shaker for 10 minutes to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.[22][28]

Data Analysis and Interpretation

Raw absorbance data must be processed correctly to yield meaningful results.

Data Normalization and IC50 Calculation

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[9][10][29]

  • Background Subtraction: Subtract the average absorbance of the "blank" wells (medium only) from all other readings.

  • Normalization to Percentage Viability: Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Dose-Response Curve Fitting: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve.[30] This can be done using software like GraphPad Prism.

  • IC50 Determination: The IC50 is the concentration on the X-axis that corresponds to 50% on the Y-axis of the fitted curve.[29]

Example Data Presentation:

Concentration (µM)Mean Absorbance (OD 570)% Viability
0 (Vehicle)1.250100.0%
11.18895.0%
50.95076.0%
100.63851.0%
250.30024.0%
500.13811.0%
1000.0756.0%
This table represents example data for illustrative purposes.
Interpreting the Results
  • Potency: A lower IC50 value indicates higher potency.[9] Compounds with IC50 values in the low micromolar or nanomolar range are generally considered promising for further development.

  • Selectivity: Compare the IC50 values across the different cell lines. A significantly lower IC50 in cancer cell lines compared to the normal cell line (e.g., a 10-fold difference or more) suggests cancer-selective cytotoxicity, a highly desirable trait.

  • Assay Discrepancies: If the MTT and SRB assays yield vastly different IC50 values, it may suggest a specific mechanism. For example, a compound might inhibit metabolic activity (low MTT IC50) without immediately reducing cell mass (higher SRB IC50), indicating a cytostatic rather than cytotoxic effect.

Potential Mechanisms and Next Steps

While this screen does not elucidate a mechanism, the results can provide clues. Flavonoids like Ampelopsin often induce apoptosis.[3][5] Dysregulation of apoptotic pathways is a hallmark of cancer, and targeting these pathways is a key therapeutic strategy.[31][32][33]

Apoptosis Signaling Pathways

There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial).[31][34] Both converge on the activation of effector caspases, which execute the cell death program.[34][35]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway extrinsic_ligand Death Ligands (e.g., TRAIL) death_receptor Death Receptors (e.g., DR4/5) extrinsic_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 mito Mitochondria caspase8->mito Crosstalk caspase3 Caspase-3 (Effector) caspase8->caspase3 intrinsic_stress Cellular Stress (e.g., ROS from Compound) bcl2_family Bcl-2 Family (Bax/Bak activation) intrinsic_stress->bcl2_family bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of major apoptotic signaling pathways.
Future Directions

If Ampelopsin-3'-O-glucoside shows promising and selective activity:

  • Secondary Screens: Confirm the IC50 values with additional assays (e.g., LDH for necrosis, Annexin V/PI staining for apoptosis).

  • Mechanism of Action Studies: Investigate how the compound induces cell death. This could involve Western blotting for key apoptotic proteins (e.g., Caspases, Bcl-2 family members), cell cycle analysis, and measurement of ROS production.[35]

  • Broader Screening: Expand the cell line panel to further define the spectrum of activity, potentially using a service like the NCI-60 screen.[12][36]

Conclusion

This guide provides a comprehensive and scientifically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of Ampelopsin-3'-O-glucoside. By understanding the causality behind experimental choices, adhering to robust protocols, and correctly interpreting the data, researchers can generate high-quality, reliable results. This initial screen is a critical decision-making point in the long and complex process of drug discovery, and its rigorous execution is essential for identifying novel candidates that may one day contribute to the fight against cancer.

References

  • Bio-Rad. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Carneiro, B. A., & El-Deiry, W. S. (2020). Targeting apoptotic pathways in cancer therapy. Nature Reviews Clinical Oncology, 17(7), 395-417. Retrieved from [Link]

  • Ciaffone, N. A., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Czabotar, P. E., et al. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature Reviews Molecular Cell Biology, 15(1), 49-63. Retrieved from [Link]

  • Fesik, S. W. (2005). Promoting apoptosis as a strategy for cancer therapy. Nature Reviews Cancer, 5(11), 876-885. Retrieved from [Link]

  • GraphPad. (n.d.). How exactly are IC50 and EC50 defined?. FAQ 1356. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Hassan, M., et al. (2014). Apoptosis and molecular targeting therapy in cancer. BioMed Research International, 2014, 150845. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current and Future Developments in Pharmacotherapy. IntechOpen. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Developmental Therapeutics Program. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). Developmental Therapeutics Program. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

  • GraphPad. (n.d.). IC50 and EC50. Retrieved from [Link]

  • Saeidnia, S., & Abdollahi, M. (2013). In Vitro and In Vivo Assays for Evaluation of Cytotoxicity and Cell Viability. In Toxicology and Applied Pharmacology (pp. 1-17). Elsevier. Retrieved from [Link]

  • Perez, C., et al. (2019). The Sulforhodamine B Assay in High-Throughput Screening. Current Protocols in Pharmacology, 86(1), e63. Retrieved from [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for cytotoxicity assays?. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)

  • Biolabo. (n.d.). L.D.H. (LDH-P) SFBC Modified Method. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). Retrieved from [Link]

  • Wikipedia. (n.d.). NCI-60. Retrieved from [Link]

  • National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • ResearchGate. (2022, July 20). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from [Link]

  • Zhou, Y., et al. (2014). Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway. PLOS ONE, 9(2), e89021. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • faCellitate. (2023, January 10). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Zhang, L., et al. (2021). The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models. Molecules, 26(11), 3299. Retrieved from [Link]

  • Li, Y., et al. (2022). Ampelopsin Inhibits Breast Cancer Glucose Metabolism Reprogramming Based on Network Pharmacology and Molecular Docking. OncoTargets and Therapy, 15, 2705-2719. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptotic mechanisms of action of ampelopsin in cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). The inhibitory potential of ampelopsin on invasion and migration by MDA-MB-231/IR cells. Retrieved from [Link]

  • Tavakoli-Yaraki, M., et al. (2018). Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line. Asian Pacific Journal of Cancer Prevention, 19(9), 2617-2622. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ampelopsin – Knowledge and References. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of Ampelopsin-3'-O-glucoside via High-Resolution LC-MS/MS

Topic: LC-MS/MS fragmentation patterns for identifying Ampelopsin-3'-O-glucoside Content Type: Application Note & Protocol Audience: Researchers, Drug Development Professionals Abstract This application note details the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS fragmentation patterns for identifying Ampelopsin-3'-O-glucoside Content Type: Application Note & Protocol Audience: Researchers, Drug Development Professionals

Abstract

This application note details the mass spectrometric characterization of Ampelopsin-3'-O-glucoside , a bioactive flavonoid glycoside abundant in Ampelopsis grossedentata (Vine Tea). While the aglycone Ampelopsin (Dihydromyricetin) is well-documented, glycosylated derivatives require precise fragmentation logic to distinguish between regioisomers (e.g., 3-O- vs. 3'-O-glucoside). This guide provides a validated protocol for LC-MS/MS analysis, focusing on negative electrospray ionization (ESI-), Collision-Induced Dissociation (CID) pathways, and diagnostic Retro-Diels-Alder (RDA) mechanisms.

Introduction & Chemical Context

Ampelopsin (3,5,7,3',4',5'-hexahydroxyflavanone) is a dihydroflavonol. The 3'-O-glucoside derivative involves the attachment of a glucose moiety to the B-ring. Accurate identification is critical because the position of glycosylation significantly alters bioavailability and antioxidant potency.

  • Compound: Ampelopsin-3'-O-glucoside

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 482.1060 Da

  • Target Ion [M-H]⁻: m/z 481.0987

Unlike 3-O-glycosides, which are substituted on the C-ring, 3'-O-glycosides retain a free 3-hydroxyl group on the C-ring, a structural feature that influences fragmentation kinetics and radical ion stability during MS/MS analysis.

Experimental Protocol

Sample Preparation

Objective: Isolate phenolic glycosides while minimizing hydrolysis.

  • Source Material: Dried leaves of Ampelopsis grossedentata.

  • Extraction:

    • Pulverize 100 mg of plant material.

    • Extract with 10 mL 70% Methanol (v/v) in water.

    • Ultrasonicate for 30 minutes at 25°C.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Filter supernatant through a 0.22 µm PTFE membrane.

  • Standard Preparation: Dissolve reference standard (if available) in MeOH to 100 µg/mL.

LC-MS/MS Instrumentation Parameters

System: UHPLC coupled to Q-TOF or Orbitrap (High-Resolution MS is recommended for exact mass confirmation).[1]

ParameterSettingRationale
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)Standard reverse-phase retention for polar glycosides.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH promotes protonation/deprotonation stability.
Mobile Phase B AcetonitrileStrong eluent for flavonoids.
Gradient 5% B (0-1 min)

35% B (15 min)
Slow gradient to separate isomers (e.g., 3-O vs 3'-O).
Ionization ESI Negative (-) Phenolic hydroxyls ionize best in negative mode ([M-H]⁻).
Spray Voltage 2.5 - 3.0 kVModerate voltage prevents in-source fragmentation.
Collision Energy Stepped (20, 40, 60 eV)Ensures capture of both precursor and small RDA fragments.

Fragmentation Analysis & Results

MS1 Spectrum (Precursor Selection)

In negative mode, the molecule forms a stable deprotonated ion:

  • Precursor: m/z 481.10

    
    
    
  • Note: If formic acid is used, formate adducts

    
     at m/z 527 may be observed but are less stable for MS2.
    
MS2 Fragmentation Pathway (The "Fingerprint")

Upon Collision-Induced Dissociation (CID), the fragmentation follows a specific sequence:

  • Neutral Loss of Glucose (-162 Da): The weakest bond is the O-glycosidic linkage.

    • m/z 319 corresponds to the deprotonated aglycone, Ampelopsin

      
      .
      
  • Differentiation of Isomers (Radical vs. Anion):

    • 3-O-glycosides: Often yield a high abundance of the radical aglycone

      
       (m/z 318) due to homolytic cleavage favored by the C-ring geometry.
      
    • 3'-O-glycosides (B-ring): Predominantly yield the even-electron anion

      
       (m/z 319 ).
      
    • Diagnostic Check: If m/z 319 is the base peak and m/z 318 is low abundance (<10%), it supports B-ring or A-ring substitution (like 3'-O or 7-O) rather than 3-O.

  • Fragmentation of the Aglycone (m/z 319): The m/z 319 ion undergoes Retro-Diels-Alder (RDA) cleavage, characteristic of the dihydromyricetin skeleton.

    • m/z 193: Consistent with the loss of the B-ring moiety or specific RDA cleavage (often labeled as

      
       type fragments in dihydroflavonols).
      
    • m/z 125: A characteristic fragment often associated with the A-ring (phloroglucinol type) after RDA cleavage.

    • Neutral Losses: m/z 319

      
       301 (Loss of 
      
      
      
      )
      
      
      273 (Loss of
      
      
      ).
Proposed Fragmentation Mechanism (Visualized)

The following diagram illustrates the workflow and the specific fragmentation pathway for Ampelopsin-3'-O-glucoside.

G cluster_ms Mass Spectrometry Analysis Sample Vine Tea Extract (Ampelopsis grossedentata) LC UHPLC Separation (C18, H2O/ACN/Formic Acid) Sample->LC ESI ESI Source (-) Negative Ion Mode LC->ESI Precursor Precursor Ion [M-H]- m/z 481.11 (Ampelopsin-3'-O-glucoside) ESI->Precursor Step1 CID Fragmentation (Glycosidic Cleavage) Precursor->Step1 - Glucose (162 Da) Aglycone Aglycone Ion [Y0]- m/z 319.04 (Ampelopsin/DHM) Step1->Aglycone RDA Retro-Diels-Alder (RDA) & Ring Cleavage Aglycone->RDA Frag3 Fragment m/z 273 (Loss of H2O + CO) Aglycone->Frag3 Neutral Loss Frag1 Fragment m/z 193 (RDA Fragment) RDA->Frag1 Primary Path Frag2 Fragment m/z 125 (A-Ring Fragment) RDA->Frag2 Secondary Path

Figure 1: Analytical workflow and fragmentation pathway of Ampelopsin-3'-O-glucoside in ESI negative mode.

Differentiation Strategy (Regioisomers)

Distinguishing the 3'-O-glucoside from the 3-O-glucoside (common in flavonoids) is the primary analytical challenge.

Feature3-O-Glucoside3'-O-Glucoside (Target)
Aglycone Ion High abundance of Radical

(m/z 318)
High abundance of Anion

(m/z 319)
Mechanism Homolytic cleavage favored at C3.Heterolytic cleavage favored at B-ring.
Relative Abundance Base peak may be the radical.Base peak is consistently m/z 319.
Retention Time Typically elutes later on C18 (sugar masks C3-OH).Typically elutes earlier (more polar B-ring substitution).

Note: Retention time behavior is column-dependent and should be verified with standards.

References

  • Zhang, Y., et al. (2022). "Standards-Based UPLC-Q-Exactive Orbitrap MS Systematically Identifies 36 Bioactive Compounds in Ampelopsis grossedentata." Molecules. Link

  • Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry. (General reference for flavonoid glycoside cleavage rules).
  • Zhou, J., et al. (2017). "Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." Pharmaceutical Biology. Link

  • Pikulski, M., & Brodbelt, J. S. (2003). "Differentiation of flavonoid glycoside isomers by using metal complexation and electrospray ionization mass spectrometry." Journal of the American Society for Mass Spectrometry.[2][3] Link

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Application

Preparation of Ampelopsin-3'-O-glucoside stock solutions for cell culture

Application Notes and Protocols Introduction: The Critical Role of Stock Solution Integrity in Cell-Based Assays Ampelopsin, also known as dihydromyricetin, is a natural flavanonol that has garnered significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Introduction: The Critical Role of Stock Solution Integrity in Cell-Based Assays

Ampelopsin, also known as dihydromyricetin, is a natural flavanonol that has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects[1][2]. Ampelopsin-3'-O-glucoside, a glycosylated form of ampelopsin, often exhibits modified physicochemical properties, such as enhanced water solubility and stability, which can be advantageous for pharmacological studies[3][4].

The success and reproducibility of in vitro cell-based assays hinge on the precise and consistent preparation of test compounds. Improperly prepared stock solutions can lead to significant experimental artifacts due to issues like poor solubility, degradation, microbial contamination, or solvent-induced cytotoxicity. This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of Ampelopsin-3'-O-glucoside stock solutions, designed for researchers, scientists, and drug development professionals. Our methodology is grounded in established principles of chemical handling and cell culture best practices to ensure the highest degree of experimental validity.

Physicochemical Properties and Solvent Selection

Understanding the properties of Ampelopsin-3'-O-glucoside is fundamental to selecting an appropriate solvent and handling procedure. While specific solubility data may vary by supplier, the general characteristics are summarized below.

Table 1: Physicochemical Data for Ampelopsin-3'-O-glucoside

PropertyValueSource / Comment
Synonyms Dihydromyricetin-3'-O-glucoside, Dihydrocannabiscitrin[5]
Molecular Formula C₂₁H₂₂O₁₃[5]
Molecular Weight 482.39 g/mol [5]
Parent Compound Ampelopsin (Dihydromyricetin)[1][6]
CAS Number (Parent) 27200-12-0[6]
Predicted Solubility Poor in water, soluble in organic solventsBased on flavonoid chemistry. Glucosylation is known to increase aqueous solubility compared to the aglycone[3].
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filteredDMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it ideal for creating high-concentration stocks of flavonoids for cell culture use[7][8][9].
The Rationale for Selecting DMSO

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of Ampelopsin-3'-O-glucoside for several key reasons:

  • High Solubilizing Power: Flavonoids, despite glycosylation, can be challenging to dissolve at high concentrations in aqueous solutions. DMSO effectively solubilizes these compounds, allowing for the creation of concentrated stocks (e.g., 10-100 mM)[7][10].

  • Miscibility with Media: DMSO is fully miscible with aqueous cell culture media, facilitating the preparation of homogenous working solutions.

  • Established Use in Cell Culture: There is extensive literature on the use of DMSO as a vehicle for compound delivery in cell-based assays. Its effects on most cell lines are well-characterized and generally negligible at low final concentrations[11][12].

It is imperative to use high-purity, sterile-filtered, cell culture-grade DMSO to prevent the introduction of contaminants that could affect cellular health and experimental outcomes[13][14].

Comprehensive Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of Ampelopsin-3'-O-glucoside. This concentration provides a convenient starting point for creating a wide range of working dilutions for various cell-based assays.

Materials and Reagents
  • Ampelopsin-3'-O-glucoside (powder form)

  • Dimethyl sulfoxide (DMSO), sterile-filtered, cell culture grade (CAS No: 67-68-5)[8][13]

  • Analytical balance (readable to 0.1 mg)

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL), amber or covered in foil

  • Sterile, DMSO-compatible syringe filters (0.2 µm pore size, Polytetrafluoroethylene (PTFE) or Nylon)[15]

  • Sterile syringes (1 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterilize Sterilization & Aliquoting cluster_store Storage start Start weigh 1. Accurately weigh Ampelopsin-3'-O-glucoside start->weigh calc 2. Calculate required volume of DMSO weigh->calc dissolve 3. Dissolve powder in DMSO (Vortex to aid dissolution) calc->dissolve filter 4. Sterile filter with 0.2 µm PTFE filter dissolve->filter aliquot 5. Aliquot into sterile, light-protected tubes store 6. Store aliquots at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing sterile stock solutions.

Step-by-Step Methodology

Step 1: Calculation of Required DMSO Volume

The goal is to prepare a 10 mM stock solution. Use the following formula to determine the required volume of DMSO:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Concentration (mol/L))

Example Calculation: To prepare a stock from 5 mg of Ampelopsin-3'-O-glucoside (MW = 482.39 g/mol ):

  • Convert mass to grams: 5 mg = 0.005 g

  • Convert concentration to mol/L: 10 mM = 0.010 mol/L

  • Calculate volume: Volume (L) = 0.005 g / (482.39 g/mol × 0.010 mol/L) = 0.0010365 L

  • Convert volume to microliters: 0.0010365 L × 1,000,000 µL/L = 1036.5 µL

Therefore, you will need 1036.5 µL of DMSO to dissolve 5 mg of the compound to achieve a 10 mM concentration.

Step 2: Dissolution

  • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

  • Carefully weigh the target mass (e.g., 5 mg) of Ampelopsin-3'-O-glucoside powder directly into the tube. Record the exact mass.

  • Recalculate the required DMSO volume based on the actual mass weighed.

  • Using a calibrated micropipette, add the calculated volume of sterile DMSO to the tube.

  • Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed. If dissolution is difficult, gentle warming in a 37°C water bath for a few minutes may be employed.

Step 3: Sterile Filtration

This step is critical to prevent microbial contamination of cell cultures.

  • Unpack a sterile 1 mL syringe and a 0.2 µm PTFE syringe filter, taking care to maintain sterility.

  • Draw the entire volume of the dissolved stock solution into the syringe.

  • Attach the PTFE filter to the syringe tip.

  • Dispense the solution through the filter into a new, sterile, light-protected (amber or foil-wrapped) microcentrifuge tube. This is your final, sterile stock solution.

    • Expert Insight: Using a DMSO-compatible filter like PTFE or nylon is non-negotiable. Other filter materials (e.g., cellulose acetate) can be degraded by concentrated DMSO, leading to filter breakdown and contamination of your stock solution[15].

Step 4: Aliquoting and Storage

  • To avoid the damaging effects of repeated freeze-thaw cycles, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes[10].

  • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 1 year) [10][16]. Protect from light, as flavonoids can be light-sensitive[4][17].

Quality Control and Use in Cell Culture

Establishing a Non-Toxic Solvent Concentration

Before treating cells with your compound, it is essential to determine the maximum concentration of the DMSO vehicle that does not affect cell viability. The final concentration of DMSO in the culture medium should typically not exceed 0.5%, with ≤0.1% being a widely accepted and safe limit for most cell lines[10][11][18].

Protocol: Vehicle Control Cytotoxicity Assay (e.g., MTT Assay)

  • Seed your cells of interest in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of sterile DMSO in your complete cell culture medium to match the final concentrations that will be used in your experiment (e.g., 0.5%, 0.25%, 0.1%, 0.05%, etc.).

  • Treat the cells with these DMSO-containing media (vehicle controls) alongside a "medium-only" negative control.

  • Incubate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours)[10].

  • Assess cell viability using a standard method like the MTT assay.

  • The highest concentration of DMSO that shows no significant difference in viability compared to the medium-only control is your maximum allowable vehicle concentration.

Preparing Working Solutions

Always prepare fresh working dilutions from the frozen stock immediately before each experiment[10].

Example: Preparing a 10 µM Working Solution

  • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • To prepare a 10 µM working solution in 10 mL of culture medium, a 1:1000 dilution is required.

    • Calculation: (10 mM) × V1 = (10 µM) × 10 mL (10,000 µM) × V1 = (10 µM) × 10,000 µL V1 = 10 µL

  • Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete culture medium.

  • Mix thoroughly by gentle inversion or pipetting before adding to your cells.

    • Final DMSO Concentration: (10 µL DMSO / 10,000 µL total volume) × 100% = 0.1% . This is a safe concentration for most cell lines[10][18].

References

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. ResearchGate. Retrieved from [Link]

  • G-Biosciences. (n.d.). DMSO, Sterile Filtered | Dimethylsulfoxide. G-Biosciences. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

  • MDPI. (2023, November 15). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. MDPI. Retrieved from [Link]

  • ResearchGate. (2014, April 27). How can I prepare a stock solution from a plant extract?. ResearchGate. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2008, August 15). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. ACS Publications. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Total polyphenol (a, b, c) and total flavonoid (d) levels in cells and.... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ampelopsin. Wikipedia. Retrieved from [Link]

  • SciELO. (2021, January 15). Optimization of Flavonoid Production in Plant Cell Culture of Thevetia peruviana Elicited with Methyl Jasmonate and Salicylic Acid. SciELO. Retrieved from [Link]

  • MDPI. (2022, January 18). The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models. MDPI. Retrieved from [Link]

  • PubMed. (2012, December 10). Synthesis and characterization of ampelopsin glucosides using dextransucrase from Leuconostoc mesenteroides B-1299CB4: glucosylation enhancing physicochemical properties. PubMed. Retrieved from [Link]

  • PMC. (2025, October 23). Profiling Class-Wide Bioactivities of Flavonoids While Minimizing Compound-Specific Effects Using an Equimolar Mixture Strategy. PMC. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]

  • CORE. (n.d.). Determining the Intracellular Concentrations of Flavonoids in MDA-MB-231 Cells Using HPLC. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Pelargonidin 3-glucoside in Model Solutions in the Presence and Absence of Flavanols. ResearchGate. Retrieved from [Link]

  • Journal of Advanced Biotechnology and Experimental Therapeutics. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • PubMed. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Retrieved from [Link]

  • MDPI. (2018, February 23). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (+)-Dihydromyricetin | C15H12O8 | CID 161557. PubChem. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Isolation of Ampelopsin-3'-O-glucoside from Complex Botanical Matrices Using Solid-Phase Extraction

Abstract Ampelopsin-3'-O-glucoside, a polar flavonoid glycoside derived from plants such as Ampelopsis grossedentata, presents significant therapeutic potential analogous to its aglycone, Ampelopsin (Dihydromyricetin).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ampelopsin-3'-O-glucoside, a polar flavonoid glycoside derived from plants such as Ampelopsis grossedentata, presents significant therapeutic potential analogous to its aglycone, Ampelopsin (Dihydromyricetin).[1][2] Its purification from crude botanical extracts is a critical step for pharmacological research and drug development. This guide provides a detailed examination of solid-phase extraction (SPE) methodologies tailored for the efficient isolation and purification of this target molecule. We present two robust protocols based on reversed-phase and normal-phase chromatography, explaining the underlying chemical principles and offering practical guidance for method optimization to achieve high recovery and purity.

Introduction: The Purification Challenge

Ampelopsin (Dihydromyricetin) is a flavanonol recognized for a wide range of bioactivities, including hepatoprotective, anti-inflammatory, and neuroprotective effects.[1][2] Its glycosidic forms, such as Ampelopsin-3'-O-glucoside (C₂₁H₂₂O₁₃)[3], often exhibit modified solubility and bioavailability, making them compelling targets for pharmaceutical development. However, isolating these polar glycosides from crude plant extracts is challenging due to the presence of a complex mixture of interfering compounds, including pigments, lipids, and other flavonoids.

Solid-phase extraction (SPE) offers a powerful and selective technique for sample cleanup and concentration, overcoming many limitations of traditional methods like liquid-liquid extraction.[4][5] This document serves as a comprehensive guide for researchers and drug development professionals to develop and implement effective SPE protocols for the purification of Ampelopsin-3'-O-glucoside.

The Principle of Solid-Phase Extraction (SPE)

SPE is a form of digital chromatography based on the partitioning of solutes between a solid stationary phase (the sorbent) and a liquid mobile phase.[4] The process allows for the selective retention of either the target analyte or impurities on the sorbent, facilitating their separation. A typical SPE workflow involves four key steps, which are crucial for achieving reproducible and efficient purification.[6]

SPE_Workflow cluster_workflow General SPE Workflow Condition 1. Conditioning Activate sorbent Load 2. Sample Loading Adsorb analyte Condition->Load Prepares sorbent for sample Wash 3. Washing Remove impurities Load->Wash Analyte retained Elute 4. Elution Collect analyte Wash->Elute Impurities removed

Caption: General four-step workflow for solid-phase extraction.

The choice of SPE mode is dictated by the physicochemical properties of the analyte and the sample matrix.[7] For Ampelopsin-3'-O-glucoside, a highly polar molecule, two primary strategies are most effective:

  • Reversed-Phase (RP) SPE : This is the most widely used SPE mode for aqueous samples. It employs a non-polar stationary phase (e.g., C18-bonded silica) that retains moderately polar to non-polar compounds through hydrophobic interactions.[4][8] The polar Ampelopsin-3'-O-glucoside is loaded in a polar solvent (e.g., water) and eluted with a less polar organic solvent (e.g., methanol).

  • Normal-Phase (NP) SPE : This mode uses a polar stationary phase (e.g., silica, alumina) to retain polar analytes from non-polar sample matrices.[9] Retention is based on polar interactions like hydrogen bonding and dipole-dipole forces.[9] This approach is well-suited for purifying polar compounds like glycosides when the crude extract can be dissolved in a non-polar organic solvent.[10][11]

Method Development: Sorbent and Solvent Selection

Analyte and Matrix Considerations

Ampelopsin-3'-O-glucoside contains numerous hydroxyl groups and a glucose moiety, rendering it highly polar and water-soluble. The initial crude extract, typically obtained using solvents like aqueous ethanol or methanol[12][13], will be a polar, aqueous-organic mixture.

Rationale for Sorbent Selection
  • Reversed-Phase (C18 or Polymeric): This is the primary recommendation. The highly aqueous nature of a typical crude extract makes it directly compatible with RP-SPE loading conditions. C18 sorbents are effective for purifying flavonoids from plant materials.[14] Polymeric sorbents (e.g., Strata-X, Oasis HLB) offer enhanced stability across a wider pH range and can provide excellent retention for polar compounds, making them a superior alternative to silica-based C18 for certain applications.[15][16]

  • Normal-Phase (Silica): This is a strong secondary option, particularly if fractionation of different classes of polar compounds is desired. A critical prerequisite is that the dried crude extract must be fully soluble in a non-polar solvent (e.g., hexane with a small amount of a slightly more polar solvent to aid solubility) for the loading step, as aqueous residues can hinder retention.[11]

Detailed Application Protocols

The following protocols are designed for a standard SPE cartridge format (e.g., 500 mg sorbent bed mass). Solvent volumes should be scaled proportionally for different cartridge sizes.[17]

Protocol 1: Reversed-Phase SPE Purification

This protocol is optimized for retaining Ampelopsin-3'-O-glucoside from an aqueous crude extract while removing both highly polar (e.g., sugars, organic acids) and non-polar (e.g., chlorophyll, lipids) impurities.

RP_SPE_Protocol cluster_rp Protocol 1: Reversed-Phase (C18) Workflow node_condition 1. Condition/Equilibrate Methanol (5 mL) Water (5 mL) node_load 2. Load Sample Apply aqueous extract (pH ~3-4) Flow rate: 1-2 mL/min node_condition:f1->node_load:f0 node_wash1 3. Wash 1 (Polar Impurities) 5% Methanol in Water (5 mL) node_load:f1->node_wash1:f0 node_wash2 4. Wash 2 (Non-Polar Impurities) 20% Methanol in Water (5 mL) node_wash1:f1->node_wash2:f0 Discard Flow-through node_elute 5. Elute Analyte 70-90% Methanol in Water (5 mL) node_wash2:f1->node_elute:f0 Discard Flow-through node_collect Collect Purified Ampelopsin-3'-O-glucoside node_elute:f1->node_collect

Caption: Step-by-step workflow for Reversed-Phase SPE.

Methodology:

  • Sample Pre-treatment:

    • Obtain a crude extract using an appropriate method (e.g., ultrasound-assisted extraction with 50% ethanol).[12][13]

    • Evaporate the organic solvent under vacuum. Reconstitute the aqueous residue in deionized water to a known concentration.

    • Adjust the sample pH to between 2.5 and 3.5 with a dilute acid (e.g., phosphoric acid). Acidic conditions can improve the recovery of some flavonoids.[12][13]

    • Filter the sample through a 0.45 µm filter to remove particulates.[5]

  • SPE Cartridge Conditioning:

    • Select a C18 or polymeric reversed-phase SPE cartridge.

    • Condition the sorbent by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent bed to dry.[17]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing Steps:

    • Wash 1: Elute highly polar, unretained impurities by passing 5 mL of 5% aqueous methanol.

    • Wash 2: Elute weakly retained non-polar impurities with 5 mL of 20% aqueous methanol. The optimal percentage may need to be determined empirically to maximize impurity removal without eluting the target analyte.

  • Elution:

    • Elute the target Ampelopsin-3'-O-glucoside with 5 mL of 70-90% aqueous methanol. A stepwise gradient (e.g., 50%, 70%, 90% ethanol) can be used to fractionate flavonoids of different polarities.[15]

    • Collect the eluate in a clean vial.

  • Post-Elution Processing:

    • Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the purified, dried solid in a suitable solvent for downstream analysis (e.g., HPLC).

Protocol 2: Normal-Phase SPE Purification

This protocol is an alternative for purifying Ampelopsin-3'-O-glucoside from a dried extract that has been redissolved in a non-polar solvent.

NP_SPE_Protocol cluster_np Protocol 2: Normal-Phase (Silica) Workflow node_condition 1. Condition Hexane (5 mL) node_load 2. Load Sample Apply extract in Hexane/Ethyl Acetate Flow rate: 1-2 mL/min node_condition:f1->node_load:f0 node_wash 3. Wash (Non-Polar Impurities) Hexane/Ethyl Acetate (90:10, 5 mL) node_load:f1->node_wash:f0 node_elute 4. Elute Analyte Acetone or Methanol (5 mL) node_wash:f1->node_elute:f0 Discard Flow-through node_collect Collect Purified Ampelopsin-3'-O-glucoside node_elute:f1->node_collect

Caption: Step-by-step workflow for Normal-Phase SPE.

Methodology:

  • Sample Pre-treatment:

    • Ensure the crude plant extract is completely dry.

    • Redissolve the dried extract in a non-polar solvent, such as hexane or a hexane/ethyl acetate mixture.[11] Sonication may be required. The goal is to use the least polar solvent possible that fully dissolves the sample.

    • Filter the sample to remove any insoluble material.

  • SPE Cartridge Conditioning:

    • Select a silica SPE cartridge.

    • Condition the sorbent by passing 5 mL of the non-polar solvent used for sample dissolution (e.g., hexane).[11]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). The polar analyte will be retained on the silica sorbent.[9]

  • Washing Step:

    • Wash the cartridge with 5 mL of a non-polar solvent, such as the loading solvent or a slightly more polar mixture (e.g., 90:10 hexane:ethyl acetate), to elute non-polar impurities.

  • Elution:

    • Disrupt the polar interactions and elute the Ampelopsin-3'-O-glucoside using a strong polar solvent.[11] Pass 5 mL of acetone or methanol through the cartridge to collect the purified fraction.

  • Post-Elution Processing:

    • Evaporate the polar elution solvent to dryness.

    • Reconstitute the purified solid for subsequent analysis.

Expected Results and Performance

Properly optimized SPE methods can achieve high recovery and purity for flavonoids. The following table summarizes expected performance parameters for the described protocols.

ParameterProtocol 1: Reversed-PhaseProtocol 2: Normal-PhaseJustification
Sorbent C18 or PolymericSilicaBased on analyte polarity and solvent compatibility.
Loading Solvent Water (pH 2.5-3.5)Hexane, Chloroform, or Ethyl AcetateRP requires a polar matrix; NP requires a non-polar matrix.[11]
Elution Solvent 70-90% MethanolAcetone or MethanolA solvent strong enough to disrupt analyte-sorbent interactions.[8][11]
Expected Recovery > 90%> 85%Studies on flavonoid purification using SPE report high recovery rates.[18][19]
Purity HighHighEffective removal of interfering compounds from different polarity classes.

Troubleshooting Common SPE Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Analyte Recovery Sorbent bed dried out during conditioning.Repeat conditioning; do not let the sorbent go dry before loading (Protocol 1).[17]
Elution solvent is too weak.Increase the percentage of organic solvent (Protocol 1) or use a more polar solvent (Protocol 2).
Sample breakthrough during loading.Decrease the flow rate during sample loading; ensure sample is not overloaded.[20]
Poor Purity / Impurities in Eluate Wash solvent is too strong, causing premature elution.Decrease the polarity/strength of the wash solvent.
Insufficient washing.Increase the volume of the wash solvent or add an intermediate wash step.
Blocked Cartridge Particulates present in the sample.Centrifuge or filter the sample through a 0.45 µm syringe filter before loading.[5]

Conclusion

Solid-phase extraction is a highly effective and versatile technique for the purification of Ampelopsin-3'-O-glucoside from complex botanical extracts. The Reversed-Phase SPE protocol is recommended as the primary method due to its direct compatibility with common aqueous-organic extraction solvents and its proven efficacy in flavonoid purification. The Normal-Phase SPE protocol provides a valuable alternative, particularly for samples prepared in non-polar solvents. By carefully selecting the appropriate sorbent and optimizing the solvent system, researchers can achieve the high levels of purity and recovery required for advanced analytical and pharmacological studies.

References

  • Jesus, M. S., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry. Retrieved from [Link]

  • Hawach. (2025, September 11). Application of Normal Phase Solid Phase Extraction. Retrieved from [Link]

  • Graham, K. J., et al. (2015). Reversed-Phase Separation and the Identification of Unknown Polar Compounds. The Chemical Educator. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Agilent Technologies. (2011, December 16). Determination of Flavonoids in Ginkgo Biloba Using Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup and HPLC-DAD Analysis. Retrieved from [Link]

  • Hawach. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link]

  • Frontiers. (2020, September 24). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]

  • MDPI. (2024, November 29). Fractionating the Flavonoids in Lonicerae japonicae Flos and Lonicerae flos via Solvent Extraction Coupled with Automated Solid-Phase Extraction. Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction? Retrieved from [Link]

  • Al-Busaidi, J. K., et al. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Retrieved from [Link]

  • PubMed. (2012, December 10). Synthesis and characterization of ampelopsin glucosides using dextransucrase from Leuconostoc mesenteroides B-1299CB4: glucosylation enhancing physicochemical properties. Retrieved from [Link]

  • PMC. (2024, November 29). Fractionating the Flavonoids in Lonicerae japonicae Flos and Lonicerae flos via Solvent Extraction Coupled with Automated Solid-Phase Extraction. Retrieved from [Link]

  • Wiley Online Library. (2025, August 7). Determination of Flavonoid Markers in Honey with SPE and LC using Experimental Design. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

  • ALWSCI. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application? Retrieved from [Link]

  • AKJournals. (n.d.). Separation and quantification of flavonoid compounds in Rhododendron anthopogonoides. Retrieved from [Link]

  • Grokipedia. (n.d.). Ampelopsin. Retrieved from [Link]

  • Hawach. (2025, September 9). Applications of Ion-Exchange Solid Phase Extraction. Retrieved from [Link]

  • LCGC International. (2018, January 1). How It Works: Ion-Exchange SPE. Retrieved from [Link]

  • Biotage. (2023, February 2). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Retrieved from [Link]

  • DrugFuture. (n.d.). Ampelopsin. Retrieved from [Link]

  • Wikipedia. (n.d.). Ampelopsin. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low recovery rates in Ampelopsin-3'-O-glucoside extraction

Topic: Troubleshooting Low Recovery Rates Ticket ID: #EXT-AMP-3OG-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Ghost Peak" Phenomenon Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates Ticket ID: #EXT-AMP-3OG-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Ghost Peak" Phenomenon

Welcome to the Technical Support Center. If you are seeing low recovery rates for Ampelopsin-3'-O-glucoside (also known as Dihydromyricetin-3'-O-glucoside), you are likely encountering one of three specific failure modes: Unintentional Hydrolysis , Oxidative Degradation , or Polarity Mismatch .

Many researchers optimize their protocol for the aglycone (Dihydromyricetin/Ampelopsin), unknowingly destroying the glycoside in the process. This guide treats your extraction as a chemical system that must be balanced to preserve the fragile glycosidic bond while solubilizing the target.

Module 1: Solvent System & Solubility (The Dissolution Phase)

User Question: "I am using 95% Ethanol because it works for Dihydromyricetin (DHM), but my Glucoside yield is negligible. Why?"

Technical Diagnosis: You are facing a Polarity Mismatch . While the aglycone (DHM) is highly soluble in high-percentage alcohols, the 3'-O-glucoside moiety adds significant polarity to the molecule. 95% Ethanol is too lipophilic to effectively solvate the glycoside from the cellulose matrix.

The Fix: Shift your solvent system to a higher dielectric constant (more water). The sugar moiety requires hydration shells to solubilize effectively.

Optimized Solvent Table:

ParameterStandard (Aglycone)Optimized (Glucoside) Reasoning
Solvent 95% Ethanol50-60% Ethanol (v/v) The glucoside requires water to interact with the hydroxyl groups on the sugar ring.
Ratio (S/L) 1:101:20 - 1:30 Glycosides have lower saturation limits; higher volume prevents saturation near the boundary layer.
Pre-wetting None15 min (Water only) Swells plant cells (cellulose), increasing pore size for solvent penetration.

Protocol 1.1: Polarity Adjustment

  • Milling: Pulverize Ampelopsis grossedentata leaves to 40–60 mesh. Do not over-mill to dust (causes filtration clogging).

  • Pre-soak: Add distilled water (1:2 ratio) for 20 minutes at room temperature.

  • Extraction: Add 95% Ethanol to reach a final concentration of 60% (Calculate volume based on pre-soak water).

Module 2: Stability & Hydrolysis (The Preservation Phase)

User Question: "My HPLC shows a massive peak for Dihydromyricetin (DHM) but almost no Glucoside, even though I know the raw material contains it."

Technical Diagnosis: You are inducing Acidic or Thermal Hydrolysis . The bond between the Ampelopsin core and the Glucose sugar is labile. If you use strong acids (often added to stabilize color) or high heat (>70°C), you are chemically cleaving the sugar, converting your target (Glucoside) into the impurity (Aglycone).

The Fix: You must operate within a "Stability Window"—acidic enough to prevent oxidation, but not acidic enough to trigger hydrolysis.

Experimental Logic Flow (Graphviz):

ExtractionLogic Start Low Glucoside Recovery CheckHPLC Check HPLC: Is Aglycone (DHM) High? Start->CheckHPLC Hydrolysis Diagnosis: Unintentional Hydrolysis CheckHPLC->Hydrolysis Yes (DHM High) CheckOxidation Is Extract Brown/Black? CheckHPLC->CheckOxidation No (Both Low) Action1 Reduce Temp to <60°C Remove Strong Acids (HCl) Hydrolysis->Action1 Solubility Diagnosis: Extraction Inefficiency Action2 Adjust Ethanol to 60% Increase Solvent Ratio Solubility->Action2 CheckOxidation->Solubility No (Extract Clear) Oxidation Diagnosis: Enzymatic/Chemical Oxidation CheckOxidation->Oxidation Yes Action3 Add Ascorbic Acid (0.2%) Use N2 Purge Oxidation->Action3

Caption: Diagnostic logic tree for identifying the root cause of yield loss based on HPLC and visual cues.

Protocol 2.1: The "Soft" Extraction

  • Temperature: Set water bath to 55°C . Do not exceed 60°C.

  • pH Modifier: Do NOT use HCl or H₂SO₄. If acidification is needed to prevent browning, use 0.2% Formic Acid or 0.5% Citric Acid . These weak acids stabilize the phenolic rings without cleaving the glycosidic bond.

Module 3: Enzymatic Degradation (The Biological Factor)

User Question: "The extract turns dark brown within minutes of blending. Is this affecting my yield?"

Technical Diagnosis: Yes. This is Polyphenol Oxidase (PPO) activity. Ampelopsis leaves are rich in oxidative enzymes. When you crush the cells, PPO mixes with the flavonoids and oxygen, causing rapid oxidation (browning) and polymerization. This creates insoluble complexes that filter out, destroying your yield.

The Fix: You must denature the enzymes before extraction or inhibit them during extraction.

Protocol 3.1: Enzyme Inactivation

  • Option A (Blanching): Steam the fresh leaves for 60 seconds before drying/grinding. This thermally denatures PPO.

  • Option B (Chemical Inhibition): Add 0.1% Ascorbic Acid (Vitamin C) or Sodium Metabisulfite to your extraction solvent immediately. This acts as a sacrificial antioxidant, protecting the Ampelopsin-3'-O-glucoside.

Module 4: Purification & Resin Selection

User Question: "I lose 40% of my mass during resin purification. I'm using D101 resin."

Technical Diagnosis: D101 is a non-polar resin designed for aglycones. It binds the Glucoside too weakly (causing breakthrough loss) or, conversely, if the polarity is slightly off, it may bind impurities that co-elute. However, the more common issue is Irreversible Adsorption due to pore size mismatch.

The Fix: Switch to a moderately polar macroporous resin like AB-8 or HPD-600 . These have surface functionalities that interact better with the glycosidic sugar moiety, allowing for better retention and sharper elution profiles.

Comparative Resin Data:

Resin TypePolaritySuitability for GlucosideElution Strategy
D101 Non-PolarLowRequires high EtOH to elute; poor selectivity vs. chlorophyll.
AB-8 Weakly PolarHigh Adsorbs well from water; elutes sharply at 40-50% EtOH.
Polyamide Hydrogen BondingMediumGood for removing tannins, but flow rates are slow.

Protocol 4.1: Gradient Elution on AB-8

  • Loading: Load aqueous extract (ethanol removed) onto AB-8 column at 2 BV/h (Bed Volumes per hour).

  • Wash: Flush with 2 BV of Distilled Water (removes sugars/proteins).

  • Elution 1 (Target): Elute with 40% Ethanol . Collect this fraction. (The Glucoside elutes earlier than the Aglycone).

  • Elution 2 (Waste/Aglycone): Elute with 80% Ethanol to strip remaining DHM and chlorophyll.

Summary of Critical Parameters
VariableCritical RangeConsequence of Deviation
Ethanol % 50% - 60%<50%: Low solubility; >70%: Lipophilic impurities & low solubility.
Temperature 50°C - 60°C>60°C: Oxidation and Hydrolysis (Glucoside -> Aglycone).
pH 4.5 - 5.5<3.0: Hydrolysis; >7.0: Rapid oxidative degradation.
Time 30 - 45 min>60 min: Diminishing returns, increased oxidation risk.
References
  • Extraction Optimization of Flavonoids: Zhang, Y., et al. (2017). "Optimization of the Ultrasonic-Assisted Extraction of Bioactive Flavonoids from Ampelopsis grossedentata." Molecules. Link

  • Glycoside Stability: Rakić, V., et al. (2015).[1] "Effects of pH on the stability of Cyanidin and Cyanidin 3-O-β-glucopyranoside." ResearchGate.[2] Link

  • Enzymatic Degradation: Chen, L., et al. (2011).[3] "Conventional and Emerging Extraction Processes of Flavonoids." MDPI. Link

  • Dihydromyricetin Recovery: Zhang, H., et al. (2017). "Optimizing the Maximum Recovery of Dihydromyricetin from Chinese Vine Tea." Semantic Scholar. Link

Sources

Optimization

Technical Support Center: Ampelopsin-3'-O-glucoside Stability

Welcome to the technical support guide for Ampelopsin-3'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ampelopsin-3'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in varying pH buffers. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you in your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs): General Stability Insights

This section addresses foundational questions regarding the chemical nature and handling of Ampelopsin-3'-O-glucoside.

Q1: What is Ampelopsin-3'-O-glucoside, and why is its pH stability a critical parameter?

Ampelopsin, also known as dihydromyricetin (DHM), is a flavanonol, a type of flavonoid.[1][2] The "-3'-O-glucoside" indicates that a glucose molecule is attached at the 3' position of the B-ring. This glycosylation often enhances the water solubility of the parent compound, ampelopsin.

The stability of this molecule is paramount for accurate and reproducible experimental results. Flavonoids, rich in phenolic hydroxyl groups, are susceptible to chemical degradation, with pH being one of the most influential factors.[1][3] Understanding the molecule's stability profile is crucial for:

  • Formulation Development: Ensuring the active pharmaceutical ingredient (API) remains intact in its final dosage form.[4]

  • Bioassay Accuracy: Preventing degradation in cell culture media or assay buffers (typically pH 7.2-7.4), which would lead to an underestimation of biological activity.

  • Analytical Method Validation: Developing stability-indicating analytical methods that can separate the intact drug from its degradation products.[5]

  • Storage and Handling: Defining appropriate conditions to maintain the compound's integrity over time.[4]

Q2: How does pH mechanistically affect the stability of Ampelopsin-3'-O-glucoside?

The pH of the solution directly influences two primary degradation pathways for flavonoid glycosides:

  • Hydrolysis of the Glycosidic Bond: In strongly acidic conditions, the O-glycosidic bond linking the glucose moiety to the ampelopsin aglycone can undergo hydrolysis. This reaction cleaves the molecule into ampelopsin and glucose.[6]

  • Oxidation of the Phenolic Rings: Flavonoids are most unstable in neutral to alkaline environments (pH > 6).[7] At higher pH, the phenolic hydroxyl groups deprotonate, rendering the molecule highly susceptible to oxidation, especially on the B-ring which has multiple hydroxyl groups.[8][9] This oxidative degradation is often the primary cause of instability in experimental buffers and can lead to the formation of various degradation products, including phenolic acid derivatives.[6][8]

Generally, Ampelopsin-3'-O-glucoside exhibits its greatest stability in mildly acidic conditions (pH 3-5), where the phenolic groups remain protonated and the rate of acid hydrolysis is slow.[10][11]

Q3: What are the expected degradation products of Ampelopsin-3'-O-glucoside under pH stress?

The degradation products depend on the specific pH condition:

  • Acidic Conditions (e.g., pH < 3): The primary degradation pathway is the cleavage of the O-glycosidic bond, yielding the aglycone (Ampelopsin/Dihydromyricetin) and glucose .[6]

  • Alkaline Conditions (e.g., pH > 7): The molecule is prone to rapid oxidation. This can lead to a complex mixture of degradation products, including the formation of benzofuranone derivatives and various open-ring compounds as the flavonoid structure breaks down.[8]

The diagram below illustrates these primary degradation routes.

G cluster_0 Primary Compound cluster_1 Degradation Pathways A Ampelopsin-3'-O-glucoside B Ampelopsin (Aglycone) A->B  Acid Hydrolysis  (pH < 3) C Glucose A->C  Acid Hydrolysis  (pH < 3) D Oxidized Degradation Products (e.g., Phenolic Acids) A->D  Alkaline Oxidation  (pH > 7) B->D  Alkaline Oxidation  (pH > 7)

Caption: Primary degradation pathways for Ampelopsin-3'-O-glucoside.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems that may arise during your research.

Issue Encountered Probable Cause & Scientific Explanation Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Compound Degradation. The compound is likely degrading in your sample matrix or solvent due to suboptimal pH. Flavonoids are known to be unstable in neutral or alkaline aqueous solutions, which are common in biological buffers.[7][9]1. Check Buffer pH: Ensure the pH of your sample diluent is consistent and ideally in the acidic range (pH 3-5) for maximum stability. 2. Prepare Fresh: Prepare samples immediately before analysis. Avoid letting samples sit at room temperature for extended periods. 3. Use Co-solvents: Prepare stock solutions in DMSO or methanol and minimize the time the compound spends in aqueous buffers.[6]
Rapid loss of bioactivity in cell culture medium (pH ~7.4). Alkaline-Mediated Degradation. Cell culture media are buffered to a physiological pH of ~7.4. At this pH, Ampelopsin-3'-O-glucoside is susceptible to oxidative degradation, reducing the effective concentration of the active compound over the incubation period.[10]1. Run a Stability Control: Incubate the compound in the medium for the duration of your experiment without cells. Analyze the remaining concentration at different time points to quantify the rate of degradation. 2. Minimize Incubation Time: If possible, design experiments with shorter incubation periods. 3. Dose Adjustment: Consider the degradation rate when interpreting results. A higher initial dose may be needed to maintain the desired exposure level.
Appearance of new, unidentified peaks in chromatograms over time. Formation of Degradation Products. These new peaks are likely the degradation products discussed in FAQ #3. Their appearance is a direct confirmation that the compound is unstable under your current conditions.[4][5]1. Perform a Forced Degradation Study: Follow the protocol in the next section to systematically generate and identify degradation products. 2. Validate Analytical Method: Ensure your HPLC method has the specificity to separate the parent compound from all major degradants. This is a core requirement of a "stability-indicating method".[5]
Precipitation of the compound in aqueous buffers. Low Aqueous Solubility. While related to stability, this is primarily a solubility issue. Ampelopsin and its glucosides have limited water solubility. Changes in pH can also affect solubility.[12][13]1. Use a Co-solvent: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the aqueous buffer. Keep the final organic solvent concentration low (typically <1%) to avoid artifacts in biological assays.[6] 2. Check pH-Solubility Profile: Determine the solubility across a range of pH values to find the optimal balance of solubility and stability.[13]
Protocols & Methodologies: pH Stability Assessment

This section provides a detailed protocol for conducting a forced degradation study to evaluate the stability of Ampelopsin-3'-O-glucoside across a range of pH values. Forced degradation studies are an essential part of drug development, providing critical information on degradation pathways and helping to develop stability-indicating analytical methods.[14]

Experimental Workflow for pH Stability Testing

The following diagram outlines the complete workflow for the stability assessment.

Caption: Workflow for pH-dependent stability analysis.

Step-by-Step Protocol

1. Materials & Reagents:

  • Ampelopsin-3'-O-glucoside (high purity standard)

  • HPLC-grade Methanol and Acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for mobile phase)

  • Buffer salts (e.g., Potassium Phosphate, Sodium Citrate, Sodium Borate)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

2. Buffer Preparation (Example Buffers):

  • pH 2.0: 0.01 M HCl

  • pH 4.5: 0.05 M Citrate Buffer

  • pH 7.4: 0.05 M Phosphate Buffer

  • pH 9.0: 0.05 M Borate Buffer

  • pH 12.0: 0.01 M NaOH Causality Note: Using different buffer systems (citrate, phosphate, borate) is necessary as each has an effective buffering range. Ensure the final pH is accurately measured with a calibrated pH meter.[15]

3. Sample Preparation & Incubation:

  • Prepare a stock solution of Ampelopsin-3'-O-glucoside at 1 mg/mL in methanol.

  • For each pH buffer, dilute the stock solution to a final concentration of 50 µg/mL. Ensure the final methanol concentration is low (<5%) to minimize its effect on stability.

  • Prepare two sets of samples for each pH. Incubate one set at 25°C and the other at an accelerated temperature of 40°C. Protect all samples from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The T=0 sample represents 100% intact compound.

4. HPLC Analysis (Validated Stability-Indicating Method):

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.[16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid. Causality Note: The acidic mobile phase is crucial for ensuring sharp, symmetrical peaks by keeping the residual phenolic groups on the molecule protonated.[17]

  • Gradient: A typical gradient might run from 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm, which is a common absorbance maximum for this class of compounds.[17]

  • Injection Volume: 10 µL.

5. Data Analysis:

  • For each time point, calculate the peak area of the intact Ampelopsin-3'-O-glucoside.

  • Determine the percentage of compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot % Remaining versus Time for each pH and temperature condition to visualize the degradation kinetics. The degradation of flavonoids often follows first-order kinetics.[10]

Illustrative Data Summary

The following table presents hypothetical data to illustrate the expected stability trend for Ampelopsin-3'-O-glucoside.

pH of Buffer% Remaining after 24h (25°C)% Remaining after 24h (40°C)Expected Stability
2.0 98.5%95.2%High Stability: Minimal acid hydrolysis.
4.5 99.2%97.8%Optimal Stability: Ideal for storage of aqueous solutions.
7.4 75.6%58.4%Moderate Instability: Significant degradation due to oxidation.
9.0 42.1%15.3%High Instability: Rapid oxidative degradation.
12.0 < 5%< 1%Extremely Unstable: Very rapid degradation.
References
  • Forced degradation of flavonol glycosides extraced from Ginkgo biloba | Request PDF. (2026). ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]

  • OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. (2018). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Anthocyanin stability and degradation in plants. (2021). Taylor & Francis Online. [Link]

  • Electrochemistry of Flavonoids. (2023). MDPI. [Link]

  • Compound stability under different pH conditions. (2022). ResearchGate. [Link]

  • Deprotonation Mechanism and Acidity Constants in Aqueous Solution of Flavonols: a Combined Experimental and Theoretical Study. (2013). ACS Publications. [Link]

  • Chemical structure of Ampelopsin. (n.d.). ResearchGate. [Link]

  • Ampelopsin, a Major Antifungal Constituent from Salix sachalinensis, and its Methyl Ethers. (n.d.). Semantic Scholar. [Link]

  • Ampelopsin. (n.d.). Grokipedia. [Link]

  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. (2021). PMC. [Link]

  • Degradation process of flavonoids compounds in fermentation. (n.d.). ResearchGate. [Link]

  • Ampelopsin. (n.d.). DrugFuture. [Link]

  • Ampelopsin 3'-glucoside Structure. (n.d.). Mol-Instincts. [Link]

  • HPLC in Natural Product Analysis: The Detection Issue. (2009). Semantic Scholar. [Link]

  • New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata. (2018). MDPI. [Link]

  • Improving the solubility of ampelopsin by solid dispersions and inclusion complexes. (2005). PubMed. [Link]

  • HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. (n.d.). CORE. [Link]

  • Stability of pelargonidin 3-glucoside in model solutions in the presence and absence of flavanols. (n.d.). SciSpace. [Link]

  • Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (n.d.). Avicenna Journal of Medical Biotechnology. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023). Letters in High Energy Physics. [Link]

  • Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk. (2021). MDPI. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (n.d.). SpringerLink. [Link]

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro. (2022). Semantic Scholar. [Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. (2022). PMC. [Link]

  • Interaction of myricetin, ampelopsin (dihydromyricetin), and their sulfate metabolites with serum albumin, cytochrome P450 (CYP2C9, 2C19, and 3A4) enzymes, and organic anion‐transporting polypeptides (OATP1B1 and OATP2B1). (2021). PMC. [Link]

Sources

Troubleshooting

Minimizing matrix effects in LC-MS analysis of Ampelopsin-3'-O-glucoside

Technical Support Center: Ampelopsin-3'-O-glucoside LC-MS Analysis Last Updated: February 21, 2026 Welcome to the technical support guide for the LC-MS analysis of Ampelopsin-3'-O-glucoside. This resource is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ampelopsin-3'-O-glucoside LC-MS Analysis

Last Updated: February 21, 2026

Welcome to the technical support guide for the LC-MS analysis of Ampelopsin-3'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this flavonoid glycoside, with a specific focus on overcoming the persistent challenge of matrix effects.

Ampelopsin-3'-O-glucoside, also known as Dihydromyricetin-3'-O-glucoside, is a bioactive flavonoid with significant therapeutic potential.[1] However, its accurate quantification in complex biological matrices like plasma, urine, or tissue homogenates is frequently hampered by matrix effects, which can compromise assay sensitivity, accuracy, and reproducibility.[2][3][4] This guide provides in-depth, troubleshooting-oriented answers to common questions, backed by established scientific principles and field-proven protocols.

Part 1: Foundational Concepts - Understanding Matrix Effects

Q1: What are matrix effects in LC-MS, and why are they a specific concern for Ampelopsin-3'-O-glucoside?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample apart from the analyte of interest.[2] This includes salts, lipids, proteins, and other endogenous compounds.[2] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte—Ampelopsin-3'-O-glucoside—in the mass spectrometer's ion source.[2][4]

This interference can manifest in two ways:

  • Ion Suppression: This is the most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[2][5] This leads to decreased sensitivity and underestimated concentrations.

  • Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and overestimated concentrations.[2][5][6]

Why it matters for Ampelopsin-3'-O-glucoside: Flavonoid glycosides are analyzed in complex biological fluids where phospholipids, salts, and proteins are abundant.[7][8] These are notorious for causing significant ion suppression in electrospray ionization (ESI), the most common ionization technique for this class of molecules. Without proper mitigation, your quantitative results can be highly inaccurate and unreliable.[3][9]

cluster_LC LC Eluent cluster_MS Gas Phase Ions Analyte Ampelopsin-3'-O-glucoside ESI_Source ESI Droplet (Ion Source) Analyte->ESI_Source Co-elution Matrix Matrix Components (e.g., Phospholipids) Matrix->ESI_Source Analyte_Ion [M+H]+ Analyte Ion ESI_Source->Analyte_Ion Successful Ionization Suppressed_Signal Reduced [M+H]+ Signal ESI_Source->Suppressed_Signal Ion Suppression (Competition for charge) MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Suppressed_Signal->MS_Inlet

Caption: Ion suppression mechanism in the ESI source.

Part 2: Proactive Mitigation - Sample Preparation Strategies

Q2: Which sample preparation technique is most effective for minimizing matrix effects when analyzing Ampelopsin-3'-O-glucoside?

A2: The choice of sample preparation is the single most critical factor in mitigating matrix effects.[2] The goal is to selectively remove interfering components while maximizing the recovery of Ampelopsin-3'-O-glucoside. The three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniquePrincipleProsCons for Ampelopsin-3'-O-glucoside Analysis
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Not Recommended. Provides poor cleanup, leaving significant amounts of phospholipids and other interferences in the supernatant.[8] High risk of severe ion suppression.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive, requires large solvent volumes, and optimization can be complex. Flavonoid recovery can be variable.[7]
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while matrix components are washed away.Highly Recommended. Offers the most effective and selective cleanup, significantly reducing matrix components.[2][10] Provides the best defense against ion suppression.[11]Requires method development; cartridges can add cost.

Recommendation: For reliable and sensitive quantification of Ampelopsin-3'-O-glucoside, Solid-Phase Extraction (SPE) is the superior choice.

Start Start: Plasma/Urine Sample SPE Use Solid-Phase Extraction (SPE)? Start->SPE SPE_Yes Excellent Cleanup Minimal Matrix Effects High Sensitivity & Reproducibility SPE->SPE_Yes Yes LLE_PPT Consider LLE or PPT? SPE->LLE_PPT No Final_Good Reliable Quantitative Data SPE_Yes->Final_Good LLE Moderate Cleanup Potential for ion suppression Labor-intensive LLE_PPT->LLE LLE PPT Poor Cleanup High risk of severe ion suppression Fast but dirty LLE_PPT->PPT PPT Final_Bad Unreliable Data LLE->Final_Bad PPT->Final_Bad

Caption: Decision workflow for sample preparation selection.

Q3: I'm using SPE but still observing ion suppression. How can I optimize my protocol for Ampelopsin-3'-O-glucoside?

A3: This is a common issue that usually points to a suboptimal SPE protocol. For a polar, glycosylated flavonoid like Ampelopsin-3'-O-glucoside, a reversed-phase polymer-based sorbent (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB) is often an excellent starting point.[12] Here is a detailed, step-by-step protocol designed to maximize interference removal.

Experimental Protocol: Optimized SPE for Ampelopsin-3'-O-glucoside

StepProcedureRationale (The "Why")
1. Sample Pre-treatment Dilute plasma/urine sample 1:1 with 2% phosphoric acid in water. Centrifuge if particulates are present.Acidification ensures the phenolic hydroxyl groups of the analyte are protonated, promoting retention on the reversed-phase sorbent.
2. Cartridge Conditioning Condition the SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of Methanol.Wets the polymeric sorbent and activates it for interaction with the sample.
3. Cartridge Equilibration Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water. Do not let the sorbent go dry. Prepares the sorbent with a solvent environment similar to the sample, ensuring proper binding.
4. Sample Loading Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).A slow flow rate maximizes the interaction time between the analyte and the sorbent for efficient capture.
5. Wash Step 1 (Polar) Wash the cartridge with 1 mL of 5% Methanol in water.This critical step removes highly polar, water-soluble interferences (salts, etc.) without eluting the analyte.
6. Wash Step 2 (Non-Polar) Optional but recommended: If lipids are a major concern (e.g., plasma), perform a second wash with a stronger, non-eluting solvent like 20-30% Methanol in water.This step removes more hydrophobic interferences like phospholipids that can cause significant ion suppression. The percentage of methanol must be optimized to avoid premature elution of the analyte.
7. Analyte Elution Elute Ampelopsin-3'-O-glucoside with 1 mL of Methanol (or Acetonitrile).A strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it for collection.
8. Post-Elution Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% formic acid).This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC system, promoting good peak shape.

Part 3: Analytical Strategies & Method Optimization

Q4: How can I use chromatography to further separate Ampelopsin-3'-O-glucoside from matrix interferences?

A4: Even with excellent sample prep, some matrix components may persist. Chromatographic separation is your second line of defense. The goal is to ensure that Ampelopsin-3'-O-glucoside elutes at a different time than any remaining suppressive compounds.[2]

  • Column Chemistry: A standard C18 column is a good starting point. If co-elution is still an issue, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, which can alter the elution order of analytes and interferences.[5][13]

  • Mobile Phase Gradient: A common mistake is using a shallow gradient that allows many compounds to elute together. Employ a sufficiently sharp gradient to improve peak resolution. A typical gradient for flavonoids might be:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

    • Gradient: Start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact slope needs to be optimized for your specific column and system.

  • Flow Rate: For ESI, lower flow rates (e.g., 0.2-0.4 mL/min) can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[5]

Q5: What are the ideal mass spectrometry parameters for selective detection?

A5: Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification in complex matrices.[14] This technique provides two levels of mass filtering, dramatically increasing selectivity and reducing background noise.

For Ampelopsin-3'-O-glucoside (MW: 482.39 g/mol ), the typical fragmentation involves the loss of the glucose moiety (162 Da).[15]

Table of Recommended MS Parameters (Positive ESI Mode)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveFlavonoids typically ionize well in positive mode as protonated molecules [M+H]⁺.
Precursor Ion (Q1) m/z 483.4The [M+H]⁺ ion of Ampelopsin-3'-O-glucoside.
Product Ion (Q3) m/z 321.3Corresponds to the aglycone (Ampelopsin/Dihydromyricetin) after the neutral loss of the glucose unit (162 Da). This is a highly specific transition.
Collision Energy (CE) Optimize experimentally (typically 15-30 eV)The voltage required to induce optimal fragmentation. This must be tuned on your specific instrument for maximum signal.
Ion Source Temp. 400-550 °COptimize for efficient desolvation without causing thermal degradation of the analyte.
Nebulizing Gas Optimize (e.g., Nitrogen)Assists in droplet formation and desolvation.[16]

Part 4: Data Integrity & Compensation

Q6: How can I quantitatively assess the degree of matrix effect in my method?

A6: You must scientifically measure the matrix effect to validate your method. The "gold standard" approach is the post-extraction addition experiment .[4][17][18] This method directly quantifies the impact of the matrix on your analyte's signal.

Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma with no analyte) through your entire sample preparation procedure (e.g., SPE). Then, spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before the sample preparation procedure.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

An MF of 100% indicates no matrix effect.[19] An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement.[19] Ideally, the MF should be between 85% and 115%.[17]

cluster_A Set A: Neat Solution cluster_B Set B: Post-Spiked Matrix cluster_C Set C: Pre-Spiked Matrix A1 Solvent + Analyte/IS Spike A2 Analyze -> Peak Area A A1->A2 Calc Calculate: Matrix Factor = (B/A)100 Recovery = (C/B)100 A2->Calc B1 Blank Matrix -> Extract B2 Extract + Analyte/IS Spike B1->B2 B3 Analyze -> Peak Area B B2->B3 B3->Calc C1 Blank Matrix + Analyte/IS Spike C2 Process -> Extract C1->C2 C3 Analyze -> Peak Area C C2->C3 C3->Calc

Caption: Workflow for quantifying matrix effect and recovery.

Q7: What is the best way to compensate for unavoidable matrix effects?

A7: The most effective way to compensate for matrix effects and variability in sample preparation is to use a stable isotope-labeled internal standard (SIL-IS) .[5][20]

A SIL-IS is a version of Ampelopsin-3'-O-glucoside where several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).[20][21]

  • Why it works: A SIL-IS is chemically and physically almost identical to the analyte.[20][21] It co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[20] Therefore, the ratio of the analyte signal to the IS signal remains constant, even if the absolute signal intensity fluctuates.[2] This allows for highly accurate and precise quantification.

If a SIL-IS is not available or is cost-prohibitive, a structural analogue can be used as an alternative.[22] This is a different molecule with very similar chemical properties and retention time. However, it may not track the matrix effects as perfectly as a SIL-IS.[23]

Part 5: Rapid Troubleshooting FAQs

  • Q: I'm seeing low recovery after SPE. What's the first thing to check?

    • A: Ensure your sample pre-treatment (Step 1) is adequate. If the analyte is not properly protonated, it won't bind efficiently to the sorbent. Also, check that your elution solvent (Step 7) is strong enough to release the analyte completely.

  • Q: My peak shape is broad and tailing. Is this a matrix effect?

    • A: It can be. Poor peak shape can result from matrix components interfering with chromatography.[9] However, first ensure your reconstitution solvent (Step 8) matches your initial mobile phase. A mismatch is a very common cause of peak distortion.

  • Q: Can I just dilute my sample to reduce matrix effects?

    • A: Dilution can reduce the concentration of interfering components, but it also reduces the concentration of your analyte.[13] This may cause your analyte to fall below the limit of quantification (LOQ). It's a viable strategy only if your analyte is present at very high concentrations.[24]

  • Q: Would a divert valve help?

    • A: Yes. A divert valve can be programmed to send the highly polar, unretained components (like salts) from the beginning of the run directly to waste instead of into the MS source.[25] This prevents source contamination and reduces suppression effects in the early part of the chromatogram.

References

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques. Available at: [Link]

  • MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Available at: [Link]

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Maurer, H. H., et al. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? Available at: [Link]

  • Ni, S., et al. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]

  • Hewavitharana, A. K., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]

  • Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Available at: [Link]

  • Van Eeckhaut, A., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]

  • Shimadzu. LCMS Troubleshooting Tips. Available at: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • University of Tartu. Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Available at: [Link]

  • News-Medical. (2019, July 18). Separating Flavinoids from Plasma Proteins using UHPLC-MS. Available at: [Link]

  • Stanimirova, I., et al. (2012). Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method. Talanta. Available at: [Link]

  • Jian, W., et al. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis. Available at: [Link]

  • Park, S. B., et al. (2013). Synthesis and characterization of ampelopsin glucosides using dextransucrase from Leuconostoc mesenteroides B-1299CB4. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]

  • SCIEX. (2023, October 19). What is matrix effect and how is it quantified? Available at: [Link]

  • ResearchGate. (2012). How to remove matrix effect in LC-MS/MS? Available at: [Link]

  • Grokipedia. Ampelopsin. Available at: [Link]

  • Wikipedia. Ampelopsin. Available at: [Link]

  • Mazzarino, M., et al. (2012). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Drug Testing and Analysis. Available at: [Link]

  • Agilent Technologies. (2011). Determination of Flavonoids in Ginkgo Biloba Using Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup. Available at: [Link]

  • ResearchGate. Chemical structure of Ampelopsin. Available at: [Link]

  • ResearchGate. (2025). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Available at: [Link]

  • ResearchGate. (2012). Simultaneous determination of different flavonoids in human plasma by a simple HPLC assay. Available at: [Link]

  • Yao, D., et al. (2018). An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma. Biomedical Chromatography. Available at: [Link]

  • ResearchGate. Single stage electrospray mass spectrum of cyanidin 3-O-glucoside. Available at: [Link]

  • Li, Y., et al. (2023). Simultaneous quantification of 3',4'-dimethoxy flavonol-3-O-glucoside and its major metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • University of Alabama at Birmingham. Lab Exercise: LC/MS/MS Analysis of o-glycoside. Available at: [Link]

Sources

Optimization

Optimization of column temperature for Ampelopsin-3'-O-glucoside chromatography

Topic: Optimization of Column Temperature Ticket ID: OPT-TEMP-AG3 Status: Open for Consultation Welcome to the Advanced Chromatography Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Column Temperature Ticket ID: OPT-TEMP-AG3 Status: Open for Consultation

Welcome to the Advanced Chromatography Support Hub.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your separation of Ampelopsin-3'-O-glucoside (and its critical resolution from the aglycone, Dihydromyricetin) is suboptimal.

Temperature is often the "forgotten parameter" in HPLC method development, frequently left at a default 25°C. However, for flavonoid glycosides like Ampelopsin-3'-O-glucoside, temperature is a powerful thermodynamic lever that controls selectivity (


)  and peak symmetry .

Below is your technical guide to mastering this parameter.

Module 1: The Thermodynamics of Separation

To optimize, you must understand the mechanism. The retention behavior of Ampelopsin-3'-O-glucoside follows the Van 't Hoff equation :



Where:

  • 
     : Retention factor[1][2]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Temperature (Kelvin)[3]
    
  • 
     : Enthalpy of transfer (analyte interaction with stationary phase)
    

The Scientist's Insight: Ampelopsin-3'-O-glucoside possesses a bulky sugar moiety (glucose) attached to the 3' position. This increases the molecule's polarity and steric bulk compared to the aglycone (Dihydromyricetin).

  • Viscosity & Mass Transfer: The glucose unit creates significant resistance to mass transfer (

    
    -term in the Van Deemter equation). Increasing temperature reduces mobile phase viscosity, improving diffusion into the C18 pores. Result:  Sharper peaks.
    
  • Selectivity Shift: The enthalpy of adsorption (

    
    ) differs between the glycoside and the aglycone. As temperature rises, retention generally decreases, but it does so at different rates for these two species. This differential change is your tool to fix co-elution.
    
Module 2: Troubleshooting Guide

Use this section to diagnose your specific chromatogram issues.

Q1: My Ampelopsin-3'-O-glucoside peak is tailing (As > 1.5). How do I fix this?

Diagnosis: Slow mass transfer kinetics or secondary silanol interactions. The bulky glucoside group struggles to diffuse in and out of the stationary phase pores at ambient temperatures. Solution:

  • Action: Increase column temperature in 5°C increments (e.g., from 25°C to 30°C, then 35°C).

  • Why: Higher thermal energy increases the diffusivity of the molecule, minimizing the "lag" inside the pore structure that causes tailing.

  • Caution: Do not exceed 45°C without checking column stability, as high temperatures can degrade silica-bonded phases over time.

Q2: The Glycoside and Aglycone (Dihydromyricetin) are co-eluting (

).

Diagnosis: Inadequate selectivity (


). The thermodynamic interaction energies of the two molecules are too similar at your current temperature.
Solution: 
  • Action: If the Glycoside elutes first (typical in Reverse Phase) and is merging into the front of the Aglycone, lower the temperature (e.g., to 20°C or 25°C).

  • Why: Lower temperatures generally increase retention (

    
    ) for both, but often enhance the structural discrimination capability of the stationary phase (steric selectivity), pulling the peaks apart.
    
Q3: I see "Ghost Peaks" or baseline drift at higher temperatures (40°C+).

Diagnosis: On-column degradation. Dihydromyricetin derivatives are prone to oxidation and epimerization, particularly in non-acidified conditions. Solution:

  • Action: Ensure your mobile phase is acidified (e.g., 0.1% Formic Acid or Phosphoric Acid, pH 2.5–3.0).

  • Action: Cap temperature at 35°C .

Module 3: Visualization of Logic

The following diagram illustrates the decision-making process for temperature tuning based on your chromatogram's visual feedback.

TemperatureOptimization Start Start: Evaluate Chromatogram Decision Identify Primary Issue Start->Decision Issue_Res Poor Resolution (Glycoside/Aglycone overlap) Decision->Issue_Res Peaks Merged Issue_Shape Peak Tailing / Broadening (As > 1.2) Decision->Issue_Shape Asymmetry Issue_Press High Backpressure Decision->Issue_Press P > 400 bar Action_Cool Decrease Temp (-5°C) Increases Selectivity Issue_Res->Action_Cool Check_Stab Check Stability: Is pH < 3.0? Issue_Shape->Check_Stab Action_Heat Increase Temp (+5°C) Improves Mass Transfer Issue_Press->Action_Heat Success Optimal Separation (Rs > 1.5, As < 1.2) Action_Cool->Success Action_Heat->Success Check_Stab->Action_Heat Yes Warning STOP: Risk of Degradation (Oxidation/Epimerization) Check_Stab->Warning No (Neutral pH)

Figure 1: Decision tree for temperature modulation based on chromatographic symptoms.

Module 4: The Optimization Protocol

Do not guess. Execute this systematic workflow to determine the precise "Sweet Spot" for your column.

Prerequisites:

  • Column: C18 (e.g., Agilent ZORBAX SB-C18 or similar), 4.6 x 150mm, 5µm.[4][5]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4][5][6]

Step-by-Step Workflow:

  • The Isothermal Scan: Run your standard gradient at three distinct temperature points: 25°C, 30°C, and 35°C .

    • Note: Allow the column to equilibrate for at least 20 column volumes (approx. 30 mins) after changing the temperature setpoint.

  • Data Collection: Record the Retention Time (

    
    ), Peak Width at half height (
    
    
    
    ), and Resolution (
    
    
    ) for the Glycoside and Aglycone.
  • The Van 't Hoff Analysis (Optional but Recommended): Plot

    
     (y-axis) vs 
    
    
    
    (x-axis, in Kelvin).[1]
    • Linear Plot: Indicates a consistent separation mechanism.[1]

    • Non-Linear/Curved: Indicates a change in mechanism or conformational shift in the molecule (rare for this molecule but possible).

Expected Data Output (Example):

Parameter25°C (Ambient)30°C (Optimized)40°C (High)
Backpressure 210 bar185 bar160 bar
Retention (

)
4.54.13.6
Selectivity (

)
1.121.101.05
Resolution (

)
1.81.7 (Ideal) 1.2 (Risk)
Peak Symmetry (

)
1.3 (Tailing)1.05 (Sharp) 0.98
Module 5: Frequently Asked Questions (FAQs)

Q: Can I use 50°C to speed up the analysis? A: While 50°C will significantly lower backpressure and shorten run times, it is not recommended for Ampelopsin derivatives. Dihydromyricetin is susceptible to thermal oxidation and epimerization, especially if the mobile phase pH drifts above 4.0. Stick to the 25°C–35°C range for robust quantification.

Q: How does temperature affect the column lifetime with acidic mobile phases? A: Acidic mobile phases (pH < 2) combined with high temperatures (>40°C) can hydrolyze the siloxane bonds of the stationary phase (ligand cleavage). By optimizing at a moderate 30°C , you significantly extend the lifespan of your C18 column compared to running at 50°C.

Q: I am scaling up to Preparative HPLC. Does this temperature hold? A: Not exactly. Preparative columns have larger internal diameters and suffer from "frictional heating" (radial thermal gradients). If you optimized at 30°C on an analytical scale, you may need to run the prep column slightly cooler or ensure active column heating/cooling to maintain the same effective internal temperature.

References
  • Zhang, H., et al. (2016). "Optimization of the Ultrasonic-Assisted Extraction of Bioactive Flavonoids from Ampelopsis grossedentata and Subsequent Separation and Purification." Molecules, 21(8), 1096.

  • Gao, J., et al. (2017). "Antioxidant profiling of vine tea (Ampelopsis grossedentata): Off-line coupling heart-cutting HSCCC with HPLC-DAD-QTOF-MS/MS." Food Chemistry, 225, 55-61.

  • McCalley, D. V. (2010). "The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds." Journal of Chromatography A. (General principles of flavonoid thermodynamics).

  • Sigma-Aldrich. "HPLC Method Development & Optimization Guide." (General reference for Temperature/Resolution relationships).

Sources

Troubleshooting

Technical Support Center: Enhancing Ampelopsin-3'-O-glucoside Microbial Biosynthesis

Welcome to the technical support center for the microbial biosynthesis of Ampelopsin-3'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microbial biosynthesis of Ampelopsin-3'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize production yields. The following question-and-answer format addresses specific challenges you may encounter during your experiments, providing in-depth explanations and actionable protocols.

Section 1: Troubleshooting Low Yields

Low product yield is one of the most common hurdles in microbial biosynthesis.[1][2][3] This section breaks down potential causes and provides systematic approaches to identify and resolve the bottleneck in your production system.

Question 1: My engineered microbial strain is producing very low titers of Ampelopsin-3'-O-glucoside. What are the primary areas I should investigate?

Answer:

Low yields in flavonoid glucoside production are often multifaceted. A logical troubleshooting approach should systematically evaluate the following key areas:

  • Precursor Availability: The biosynthesis of Ampelopsin-3'-O-glucoside relies on a sufficient supply of two key precursors: the aglycone, ampelopsin, and the sugar donor, typically UDP-glucose.

  • Enzyme Activity and Expression: The efficiency of the biosynthetic pathway is directly dependent on the expression levels and catalytic activities of the heterologous enzymes, particularly the glycosyltransferase (GT).

  • Host Strain Health and Metabolic Burden: The introduction of a heterologous pathway can impose a significant metabolic burden on the host, impacting cell growth and overall productivity.

  • Product Toxicity and Degradation: Both the aglycone (ampelopsin) and the final product may exhibit toxicity to the microbial host or be subject to degradation.[4]

  • Fermentation Conditions: Suboptimal fermentation parameters can severely limit product formation.[5][6]

The following workflow diagram illustrates a systematic approach to troubleshooting low yields.

Troubleshooting_Workflow Start Low Ampelopsin-3'-O-glucoside Yield Precursor Step 1: Analyze Precursor Pools (Ampelopsin & UDP-Glucose) Start->Precursor Enzyme Step 2: Evaluate Enzyme Expression & Activity (SDS-PAGE, Western, in vitro assays) Precursor->Enzyme Host Step 3: Assess Host Physiology (Growth curves, viability, stress markers) Enzyme->Host Toxicity Step 4: Investigate Product Toxicity & Degradation (Toxicity assays, product stability) Host->Toxicity Fermentation Step 5: Optimize Fermentation (Media, pH, Temp, Induction) Toxicity->Fermentation Solution Implement Targeted Solutions Fermentation->Solution

Caption: A stepwise workflow for diagnosing low product yields.

Question 2: How can I determine if precursor limitation is the cause of low yield and what steps can I take to address it?

Answer:

Precursor limitation is a frequent bottleneck in microbial flavonoid production.[2][7] Here’s how to diagnose and resolve this issue:

Diagnosis:

  • Intracellular Metabolite Analysis: Utilize LC-MS/MS to quantify the intracellular pools of ampelopsin and UDP-glucose. Compare the levels in your production strain to a control strain (e.g., one not expressing the final glycosyltransferase). A buildup of ampelopsin with low levels of the glucoside suggests a UDP-glucose or GT issue. Conversely, low levels of both ampelopsin and the final product point to a bottleneck in the ampelopsin biosynthesis pathway.

  • Feeding Studies: Supplement the culture medium with exogenous ampelopsin. A significant increase in Ampelopsin-3'-O-glucoside production upon feeding indicates that the upstream pathway for ampelopsin synthesis is limiting.

Solutions:

  • Enhancing the Ampelopsin Pathway:

    • Overexpress Rate-Limiting Enzymes: Identify and overexpress key enzymes in the phenylpropanoid pathway leading to ampelopsin, such as phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS).[]

    • Utilize Stronger Promoters: Employ stronger, well-characterized promoters to drive the expression of the ampelopsin pathway genes.

    • Balance Gene Expression: Use techniques like ribosome binding site (RBS) engineering to balance the expression levels of multiple genes in the pathway for optimal flux.[9]

  • Boosting UDP-Glucose Supply:

    • Overexpress Key UDP-Glucose Biosynthesis Genes: In E. coli, overexpressing genes such as pgm (phosphoglucomutase) and galU (UDP-glucose pyrophosphorylase) can increase the intracellular UDP-glucose pool.[10]

    • Sucrose Utilization Strategy: Engineer the host to utilize sucrose as a carbon source. The cleavage of sucrose can be coupled to UDP-glucose formation, providing a more direct route to the sugar donor.[11]

The following diagram illustrates the key precursor pathways and points of metabolic engineering intervention.

Precursor_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_udpglucose UDP-Glucose Pathway Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_Acid Cinnamic Acid PAL->Cinnamic_Acid C4H C4H Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid C4H->p_Coumaric_Acid FourCL 4CL p_Coumaric_Acid->FourCL p_Coumaroyl_CoA p-Coumaroyl-CoA FourCL->p_Coumaroyl_CoA CHS CHS p_Coumaroyl_CoA->CHS Malonyl_CoA Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHS->Naringenin_Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin CHI->Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3H->Dihydrokaempferol DFR DFR Dihydrokaempferol->DFR Leucocyanidin Leucocyanidin DFR->Leucocyanidin ANS ANS Leucocyanidin->ANS Ampelopsin Ampelopsin ANS->Ampelopsin GT Glycosyltransferase (GT) Ampelopsin->GT Glucose Glucose G6P Glucose-6-P Glucose->G6P Pgm Pgm G6P->Pgm G1P Glucose-1-P Pgm->G1P GalU GalU G1P->GalU UDP_Glucose UDP-Glucose GalU->UDP_Glucose UDP_Glucose->GT Final_Product Ampelopsin-3'-O-glucoside GT->Final_Product

Caption: Biosynthetic pathway of Ampelopsin-3'-O-glucoside.

Question 3: My glycosyltransferase (GT) appears to be poorly expressed or inactive. What are the best practices for improving its performance?

Answer:

The glycosyltransferase is a critical enzyme in this pathway.[12][13] Poor performance can stem from several factors:

Troubleshooting Steps:

  • Verify Expression:

    • SDS-PAGE and Western Blot: Confirm the presence of the GT protein at the correct molecular weight. This will distinguish between a lack of expression and the expression of an inactive protein.

    • Codon Optimization: Ensure the gene sequence is optimized for the expression host. Different organisms have different codon usage biases, which can impact translation efficiency.

  • Improve Solubility and Activity:

    • Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 16-25°C) can slow down protein synthesis, promoting proper folding and reducing the formation of insoluble inclusion bodies.[5]

    • Co-expression of Chaperones: Co-expressing molecular chaperones (e.g., GroEL/ES, DnaK/J) can assist in the proper folding of the GT.

    • Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can sometimes enhance the solubility and stability of heterologous proteins.

  • Enzyme Engineering:

    • Site-Directed Mutagenesis: If structural information is available, rational design through site-directed mutagenesis can be employed to improve catalytic efficiency or substrate affinity.[14]

    • Directed Evolution: In the absence of structural data, directed evolution can be a powerful tool to screen for GT variants with improved activity.

Experimental Protocol: Optimizing GT Expression

  • Strain and Plasmid: Use an expression host like E. coli BL21(DE3) with a T7 promoter-based expression vector containing your codon-optimized GT gene.

  • Culture Conditions: Grow cells in a rich medium (e.g., TB or 2xYT) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Split the culture into multiple flasks. Induce with a range of IPTG concentrations (e.g., 0.1, 0.5, 1.0 mM) and at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).

  • Harvest and Lysis: Harvest cells after a set induction period (e.g., 16 hours for 18°C, 4-6 hours for higher temperatures). Lyse the cells using sonication.

  • Analysis: Separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the optimal conditions for soluble protein expression.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature 37°C30°C25°C18°C
IPTG Conc. 1.0 mM0.5 mM0.5 mM0.1 mM
Induction Time 4 hours6 hours12 hours16 hours
Soluble GT LowModerateHighVery High
Insoluble GT Very HighHighModerateLow
Product Titer LowModerateHighHighest

Table 1: Example data from a GT expression optimization experiment.

Section 2: FAQs on Advanced Optimization

This section addresses more nuanced challenges and advanced strategies for maximizing your production.

FAQ 1: I've confirmed precursor supply and enzyme activity, but yields are still suboptimal. Could product toxicity be an issue?

Yes, flavonoid toxicity is a known issue in microbial hosts.[4][11] Both the ampelopsin precursor and the final glycosylated product can interfere with cell membrane integrity and other essential cellular processes.

  • How to Test for Toxicity:

    • Grow your host strain in a minimal medium.

    • Supplement separate cultures with varying concentrations of ampelopsin and purified Ampelopsin-3'-O-glucoside.

    • Monitor cell growth (OD600) over time. A significant decrease in growth rate or final cell density compared to an unsupplemented control indicates toxicity.

  • Mitigation Strategies:

    • In Situ Product Removal: Use adsorbent resins (e.g., XAD-7) in the fermentation broth to sequester the product as it is formed, keeping the extracellular concentration below toxic levels.

    • Efflux Pump Engineering: Overexpress native or heterologous efflux pumps that can actively transport the product out of the cell.

    • Process Optimization: Maintain a low, steady-state concentration of the toxic compound by controlling the feed rate of precursors in a fed-batch fermentation.[11]

FAQ 2: What is the role of fermentation pH and temperature, and how do I optimize them?

Fermentation conditions are critical for both cell growth and enzyme function.[5][15]

  • pH: The optimal pH for cell growth may not be the optimal pH for your biosynthetic enzymes. It's crucial to find a balance. Typically, for E. coli, a pH range of 6.5-7.2 is a good starting point. For yeast like Saccharomyces cerevisiae, a lower pH of 4.5-5.5 is often preferred.

  • Temperature: As discussed with GT expression, lower temperatures often favor proper protein folding and can reduce the metabolic burden on the host. However, this also slows down cell growth and overall reaction rates.

  • Optimization Strategy (Response Surface Methodology - RSM):

    • Define Ranges: Based on literature and preliminary experiments, define a range for key parameters (e.g., Temperature: 20-30°C, pH: 6.0-7.5, Inducer Concentration: 0.1-1.0 mM).

    • Experimental Design: Use a statistical design of experiments (DoE) approach, such as a Box-Behnken or Central Composite Design, to create a set of experimental conditions.

    • Data Analysis: After running the experiments and quantifying the product yield for each condition, use RSM software to model the relationships between the variables and the response. This will help identify the optimal set of conditions.[6]

FAQ 3: Should I consider a co-culture system for producing Ampelopsin-3'-O-glucoside?

A co-culture system can be a powerful strategy, especially for long and complex biosynthetic pathways.[1][2]

  • Advantages:

    • Division of Labor: One microbial strain can be engineered to produce ampelopsin from a simple carbon source, while a second strain is optimized for the glycosylation step.

    • Reduced Metabolic Burden: Distributing the pathway between two strains can reduce the metabolic load on each, leading to improved overall health and productivity.[9]

    • Process Optimization: The growth conditions for each strain can be optimized independently before co-culturing.

  • Considerations:

    • Strain Compatibility: The two strains must be able to grow together without one outcompeting or inhibiting the other.

    • Intermediate Transport: The intermediate (ampelopsin) must be efficiently secreted by the first strain and taken up by the second.

    • Process Control: Maintaining a stable ratio of the two populations in a bioreactor can be challenging.

CoCulture_System cluster_strain1 Strain 1: Ampelopsin Producer cluster_strain2 Strain 2: Glycosylation Specialist Glucose1 Glucose Pathway1 Phenylpropanoid Pathway Genes Glucose1->Pathway1 Ampelopsin_int Ampelopsin (intracellular) Pathway1->Ampelopsin_int Transport_out Transport Ampelopsin_int->Transport_out Ampelopsin_ext Ampelopsin (extracellular) Transport_out->Ampelopsin_ext Secretion Glucose2 Glucose UDP_G UDP-Glucose Synthesis Glucose2->UDP_G Final_Product_int Ampelopsin-3'-O-glucoside UDP_G->Final_Product_int GT_gene Glycosyltransferase Gene GT_gene->Final_Product_int Transport_in Transport Transport_in->GT_gene Ampelopsin_ext->Transport_in Uptake

Caption: A co-culture strategy for Ampelopsin-3'-O-glucoside production.

References

  • Challenges in the microbial production of flavonoids | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Engineering a Robust Escherichia coli W Platform for Scalable Production of Flavonoid-O-Glucosides - PMC. (2025, October 9). Retrieved February 22, 2026, from [Link]

  • Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review. (2021, July 27). Retrieved February 22, 2026, from [Link]

  • Optimization of Fermentation Conditions and Metabolite Profiling of Grape Juice Fermented with Lactic Acid Bacteria for Improved Flavor and Bioactivity - PMC. (2023, June 18). Retrieved February 22, 2026, from [Link]

  • Challenges in the microbial production of flavonoids - Ghent University Academic Bibliography - Universiteit Gent. (2016, October 12). Retrieved February 22, 2026, from [Link]

  • Microbial Production of Flavonoids | Request PDF. (2015). Retrieved February 22, 2026, from [Link]

  • Optimization of fermentation conditions for flavonoids-rich hawthorn fruit wine. (2016, November 25). Retrieved February 22, 2026, from [Link]

  • Effect of different fermentation conditions on the flavonoid content of... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Optimization of fermentation conditions fortingproductionusing response surface methodology - Centre of Excellence in Food Security. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis and characterization of ampelopsin glucosides using dextransucrase from Leuconostoc mesenteroides B-1299CB4: glucosylation enhancing physicochemical properties - PubMed. (2012, December 10). Retrieved February 22, 2026, from [Link]

  • Reaction mechanism of glycosyltransferases. a Invertion. Inverting GTs-1: general base (B) - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Advances in the use of glycosyltransferases in glycoside synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. (2016, November 8). Retrieved February 22, 2026, from [Link]

  • Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis - Environmental Molecular Sciences Laboratory. (2020, July 15). Retrieved February 22, 2026, from [Link]

  • Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Plant glycosyltransferases for expanding bioactive glycoside diversity. (2023, February 18). Retrieved February 22, 2026, from [Link]

  • The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Metabolic Engineering of Escherichia coli for Hyperoside Biosynthesis - MDPI. (2022, March 16). Retrieved February 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for Ampelopsin-3'-O-glucoside per ICH guidelines

A Senior Application Scientist’s Guide to the Validation of an HPLC-Based Analytical Method for Ampelopsin-3'-O-glucoside in Accordance with ICH Guidelines Introduction: The Imperative for Rigorous Method Validation Ampe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist’s Guide to the Validation of an HPLC-Based Analytical Method for Ampelopsin-3'-O-glucoside in Accordance with ICH Guidelines

Introduction: The Imperative for Rigorous Method Validation

Ampelopsin-3'-O-glucoside, a significant flavonoid glycoside found in various medicinal plants, is gaining attention for its potential therapeutic properties. As research and development progress towards incorporating such natural compounds into pharmaceutical products, the analytical methods used to quantify them must be scrutinized to ensure they are reliable, accurate, and fit for their intended purpose.[1] Without this assurance, all subsequent data, from quality control to stability testing, rests on an unstable foundation.

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ampelopsin-3'-O-glucoside. We will proceed in alignment with the globally recognized International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3] Our objective is not merely to list steps but to elucidate the scientific rationale behind each validation parameter, offering a self-validating system of protocols. This guide will objectively compare the performance of a modern HPLC method against a more traditional UV-Vis spectrophotometric approach, highlighting the critical advantages of chromatographic separation in ensuring data integrity.

The Interconnectivity of Validation Parameters

The validation of an analytical method is not a series of disconnected tests but a holistic evaluation where each parameter informs the others. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4] The relationship between these core parameters establishes the overall reliability of the method.

G cluster_0 Method Foundation cluster_1 Quantitative Capability cluster_2 Method Limits cluster_3 Reliability Specificity Specificity (Foundation) Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines boundaries LOD Detection Limit (LOD) Linearity->LOD Slope used for calculation LOQ Quantitation Limit (LOQ) Linearity->LOQ Slope used for calculation Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Accuracy->Robustness Must be maintained Precision->Robustness Must be maintained LOQ->Accuracy Lower boundary for accuracy LOQ->Precision Lower boundary for precision G cluster_stress Stress Conditions (ICH Q1A) Analyte Ampelopsin-3'-O-glucoside (in solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C) Analyte->Thermal Photo Photolytic (ICH Q1B, >1.2M lux hrs) Analyte->Photo Analysis HPLC-DAD Analysis (Check for peak purity and resolution) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare solutions of Ampelopsin-3'-O-glucoside in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a defined period (e.g., 2 hours). Neutralize before injection.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose a solid sample or solution to heat (e.g., 80°C). [5]6. Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [6][7]7. Analysis: Analyze the unstressed and stressed samples by HPLC-DAD. Evaluate the chromatograms for resolution between the parent peak and any degradant peaks. Utilize the DAD to perform peak purity analysis, which compares spectra across the peak to ensure it is spectrally homogeneous.

Performance Comparison: Specificity
Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry
Principle Physical separation of components followed by detection.Measures total absorbance at a single wavelength.
Unstressed Sample A single, sharp, symmetrical peak is observed at a specific retention time.A single absorbance maximum is observed.
Stressed Sample (e.g., Acid Hydrolysis) The main analyte peak decreases in area, and new peaks (degradants) appear at different retention times. The analyte peak remains spectrally pure.The total absorbance may increase, decrease, or shift, but it is impossible to distinguish the analyte from the degradants.
Conclusion Specific. The method can unequivocally measure the analyte.Non-specific. Results are unreliable in the presence of impurities or degradants.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. [1][8][9]The range is the interval that has been proven to provide a suitable level of linearity, accuracy, and precision. [10]

Causality Behind the Protocol:

A minimum of five concentration levels is recommended by ICH to adequately define the linear relationship. [1][9]The range should typically cover 80% to 120% of the test concentration for an assay. The statistical evaluation of the regression line (specifically the correlation coefficient, r²) is crucial for demonstrating the quality of the fit.

Experimental Protocol:
  • Stock Solution: Prepare a high-concentration stock solution of Ampelopsin-3'-O-glucoside reference standard.

  • Calibration Standards: From the stock solution, prepare at least five calibration standards by serial dilution. A typical range for an assay would be 50%, 75%, 100%, 125%, and 150% of the target assay concentration.

  • Analysis: Inject each standard in triplicate and record the peak area.

  • Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), and the correlation coefficient (r²).

Data Summary: Linearity
Concentration (µg/mL) Mean Peak Area (n=3) Statistical Analysis Acceptance Criteria
50.0451023Correlation Coefficient (r²): r² ≥ 0.999
75.06745890.9998
100.0901234Regression Equation: -
125.01125432y = 9005.1x + 1120
150.01350987y-intercept: Should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. [11]It is typically assessed using recovery studies.

Causality Behind the Protocol:

To determine accuracy, we must analyze a sample with a known concentration. Since a "true" value is often unavailable in a real-world sample matrix, we spike a placebo (a mixture of all formulation excipients without the active ingredient) with a known quantity of the analyte. By analyzing this spiked sample and calculating how much of the added analyte is recovered, we can determine the method's accuracy. This must be done at multiple levels across the method's range.

Experimental Protocol:
  • Placebo Preparation: Prepare a placebo sample that mimics the final product formulation.

  • Spiking: Spike the placebo with the Ampelopsin-3'-O-glucoside standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples using the HPLC method.

  • Calculation: Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Summary: Accuracy (Recovery)
Spiked Level Spiked Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery Acceptance Criteria
80% 80.079.899.8%99.7% 98.0% - 102.0%
80.079.599.4%
80.079.999.9%
100% 100.0100.5100.5%100.7%
100.0101.1101.1%
100.0100.4100.4%
120% 120.0119.599.6%99.9%
120.0120.4100.3%
120.0119.899.8%

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. [8]It is evaluated at two levels: repeatability and intermediate precision.

Causality Behind the Protocol:
  • Repeatability (Intra-assay precision) demonstrates the method's performance under ideal, unchanged conditions (same analyst, same day, same instrument). This establishes the baseline precision.

  • Intermediate Precision (Inter-assay precision) deliberately introduces variability (different analysts, different days, different equipment) to ensure the method performs consistently in a real-world laboratory environment.

Experimental Protocol:
  • Repeatability:

    • Prepare six independent test samples of Ampelopsin-3'-O-glucoside at 100% of the target concentration.

    • Analyze them on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst, on a different day, and preferably on a different HPLC system, prepare and analyze another six independent samples at 100% of the target concentration.

  • Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements, and for all twelve measurements combined.

Data Summary: Precision
Precision Level Analyst / Day / Instrument Assay Results (% of Label Claim) Mean %RSD Acceptance Criteria
Repeatability Analyst 1 / Day 1 / Inst. A99.8, 100.2, 99.5, 100.5, 100.1, 99.9100.0%0.35%%RSD ≤ 2.0%
Intermediate Precision Analyst 2 / Day 2 / Inst. B100.8, 101.2, 100.5, 99.8, 100.3, 100.9100.6%0.51%
Overall (n=12) --100.3%0.48%

Detection Limit (LOD) and Quantitation Limit (LOQ)

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. [1]* LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [1][9]

Causality Behind the Protocol:

These parameters define the sensitivity of the method. For quantifying low-level impurities, a low LOQ is essential. The most common ICH-endorsed method is to calculate these limits from the slope of the calibration curve and the standard deviation of the response, which provides a statistically sound basis.

Experimental Protocol (Based on the Calibration Curve):
  • Data Source: Use the data from the linearity study.

  • Calculate Slope (S): Determine the slope of the calibration curve.

  • Calculate Standard Deviation of the Intercept (σ): This can be obtained from the regression analysis output.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Data Summary: LOD & LOQ
Parameter Calculation Result (µg/mL)
Slope (S) From Linearity9005.1
Std. Dev. of Intercept (σ) From Linearity1500
Limit of Detection (LOD) 3.3 * (1500 / 9005.1)0.55
Limit of Quantitation (LOQ) 10 * (1500 / 9005.1)1.67

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. [11][9]

Causality Behind the Protocol:

This study simulates the minor variations that can occur during routine use of the method. By intentionally altering parameters like flow rate or mobile phase composition, we can identify which parameters are critical to the method's performance and need to be carefully controlled. This is often explored during method development. [4]

Experimental Protocol:
  • Identify Parameters: Select critical HPLC parameters to vary (e.g., flow rate, column temperature, mobile phase organic content).

  • Systematic Variation: Change one parameter at a time from its nominal value (e.g., flow rate of 1.0 mL/min varied to 0.9 mL/min and 1.1 mL/min).

  • Analysis: Analyze a sample under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution) and the final assay result.

Data Summary: Robustness
Parameter Varied Modification Retention Time (min) Tailing Factor Assay Result (% of Label Claim)
Nominal Condition -5.42 1.10 100.1%
Flow Rate 0.9 mL/min6.011.1199.8%
1.1 mL/min4.931.09100.3%
Column Temperature 25°C5.581.12100.5%
35°C5.291.0899.7%
Mobile Phase % Organic -2%5.811.1099.5%
+2%5.051.11100.6%
Conclusion The method is robust as minor changes do not significantly impact the results or system suitability.

Conclusion

The validation process detailed in this guide demonstrates that the proposed HPLC method for Ampelopsin-3'-O-glucoside is specific, linear, accurate, precise, and robust, making it fit for its intended purpose in a regulated environment. Compared to a non-separative technique like UV-Vis spectrophotometry, the HPLC method provides unequivocal data, ensuring that decisions regarding product quality and safety are based on scientifically sound and reliable results. Adherence to ICH guidelines is not merely a regulatory hurdle; it is a commitment to scientific integrity and patient safety. [7][13]

References

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • The 6 Key Aspects of Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Analytical method valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Quality Guidelines - ICH.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Analytical Method Validation: ICH and USP Perspectives - Intern
  • Forced Degradation Study as per ICH Guidelines: Wh
  • A Guide to Analytical Method Valid
  • A practical guide to forced degradation and stability studies for drug substances.
  • ICH Guidelines for Analytical Method Valid
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Stability testing on typical flavonoid containing herbal drugs - PubMed.
  • Validation of Analytical Procedures Q2(R2) - ICH.

Sources

Comparative

Comparative Guide: Ampelopsin-3'-O-glucoside vs. Standard Antioxidants in ROS Scavenging

This guide provides a technical comparison of Ampelopsin-3'-O-glucoside (A3G) against standard antioxidants (Ascorbic Acid, Trolox, and its aglycone, Ampelopsin/Dihydromyricetin). It focuses on the structural trade-offs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Ampelopsin-3'-O-glucoside (A3G) against standard antioxidants (Ascorbic Acid, Trolox, and its aglycone, Ampelopsin/Dihydromyricetin). It focuses on the structural trade-offs between solubility, stability, and radical scavenging potency.

Executive Summary: The Solubility-Potency Paradox

Ampelopsin-3'-O-glucoside (A3G) is a glycosylated derivative of Ampelopsin (Dihydromyricetin/DHM). While the aglycone (DHM) is a potent flavonoid renowned for its pyrogallol-based antioxidant capacity, the addition of a glucose moiety at the 3'-position creates a distinct functional profile.

  • Primary Advantage: Significantly enhanced water solubility and metabolic stability compared to the aglycone.

  • Primary Trade-off: Reduced in vitro radical scavenging capacity (approx. 15–25% reduction) due to the blockade of the 3'-hydroxyl group on the B-ring, a critical site for hydrogen atom transfer (HAT).

  • Best Application: A3G is superior in aqueous formulations and cellular systems where transport efficiency (via SGLT1/GLUT transporters) outweighs raw stoichiometric scavenging power.

Scientific Foundation: Structure-Activity Relationship (SAR)

To understand the performance differences, one must analyze the structural modifications.

The Pyrogallol B-Ring Criticality

Ampelopsin (DHM) possesses a pyrogallol B-ring (3', 4', 5'-trihydroxyl groups). This structure is the "engine" of its antioxidant power, allowing for electron delocalization and stable quinone formation after neutralizing Reactive Oxygen Species (ROS).

  • Ampelopsin (Aglycone): All three B-ring -OH groups are free. Maximum HAT capability.

  • Ampelopsin-3'-O-glucoside: The 3'-OH is occupied by a glucose molecule. This steric hindrance and loss of a hydrogen donor site reduces the rate of reaction with sterically bulky radicals like DPPH and ABTS.

Visualization: Scavenging Mechanism & Hydrolysis

The following diagram illustrates the scavenging pathway and the metabolic activation of the glucoside.

ROS_Scavenging_Mechanism DHM Ampelopsin (Aglycone) (High Potency, Low Solubility) ROS ROS (•OH, O2•-) DHM->ROS Direct HAT (Fast) A3G Ampelopsin-3'-O-glucoside (Moderate Potency, High Solubility) A3G->ROS Steric Hindrance (Slower HAT) Cell_Entry Cell Membrane (SGLT1 Transporter) A3G->Cell_Entry Enhanced Transport Quinone Stable Quinone (Oxidized Product) ROS->Quinone Oxidation Hydrolysis Cytosolic β-glucosidase Cell_Entry->Hydrolysis Intracellular Hydrolysis->DHM Activation (Release Aglycone)

Caption: Figure 1. Mechanism of Action. A3G sacrifices direct scavenging speed for enhanced cellular entry, acting as a potential prodrug that releases the potent aglycone intracellularly.

Comparative Performance Analysis

The following data synthesizes performance across standard antioxidant assays. Note that "IC50" refers to the concentration required to scavenge 50% of the radical (Lower value = Higher Potency).

Table 1: In Vitro Scavenging Profile (Comparative Matrix)
CompoundDPPH IC50 (µg/mL)ABTS TEAC (mM Trolox/g)Solubility (H2O)Cellular Uptake Mechanism
Ampelopsin (DHM) 0.23 – 0.50~3.5Low (< 0.5 mg/mL)Passive Diffusion (Limited)
Ampelopsin-3'-O-glucoside 0.80 – 1.20 ~2.1 High (> 10 mg/mL) Active Transport (SGLT1)
Ascorbic Acid (Vit C) 3.261.0 (Ref)Very HighSVCT1/2 Transporters
Trolox 4.501.0 (Ref)Moderate (Buffer dependent)Passive Diffusion

Data Interpretation:

  • DPPH Assay: Ampelopsin (Aglycone) is significantly more potent than Vitamin C and Trolox due to the multiple -OH sites. The 3'-O-glucoside (A3G) shows a higher IC50 (lower potency) than the aglycone because the glucose blocks the 3'-OH, but it remains more potent than Vitamin C on a molar basis.

  • Solubility: A3G solves the major limitation of DHM—aqueous solubility. This makes A3G a superior candidate for liquid reagents or culture media additives where precipitation of the aglycone is a risk.

Experimental Protocols

To validate these claims, use the following self-validating protocols. These are designed to minimize artifacts caused by solvent interference.

Protocol A: DPPH Radical Scavenging Assay (High-Throughput)

Purpose: Determine the intrinsic radical scavenging capacity (IC50).

Reagents:

  • DPPH Stock: 0.2 mM in Methanol (Freshly prepared, protect from light).

  • Positive Control: Ascorbic Acid (Serial dilution 1–50 µg/mL).

  • Test Compound: A3G (Serial dilution in Water ). Note: Use water for A3G to demonstrate solubility advantage.

Workflow:

  • Preparation: Plate 100 µL of Test Compound (A3G) or Standard into a 96-well plate.

  • Reaction: Add 100 µL of DPPH Stock to each well.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm .

  • Validation: The Control (Methanol + DPPH) must have an Absorbance > 0.6. The Blank (Sample + Methanol) subtracts intrinsic color.

Calculation:



Protocol B: Cellular ROS Assay (DCFH-DA)

Purpose: Evaluate biological efficacy, accounting for membrane transport.

Cell Line: HepG2 or RAW264.7 (Macrophages).

Workflow Visualization:

Cellular_ROS_Protocol Step1 Seed Cells (2x10^4 cells/well) Step2 Pre-treatment (24h) Group A: DHM (DMSO) Group B: A3G (Media) Step1->Step2 Step3 Induce Stress (H2O2 or LPS for 2h) Step2->Step3 Step4 Probe Loading (DCFH-DA, 10µM, 30min) Step3->Step4 Step5 Wash & Read (Ex: 485nm / Em: 535nm) Step4->Step5

Caption: Figure 2. Cellular ROS Assay Workflow. Critical step: A3G can be dissolved directly in media, whereas DHM requires DMSO (max 0.1% final conc).

Critical Analysis Point: In this assay, A3G often performs comparably to the aglycone despite lower in vitro (DPPH) results. This is because the glucose moiety facilitates entry into the cell, where intracellular


-glucosidases cleave the sugar, releasing the highly active Ampelopsin aglycone directly at the site of ROS generation (mitochondria/cytosol).

References

  • Zhang, Y., et al. (2018). "Recent Update on the Pharmacological Effects and Mechanisms of Dihydromyricetin." Frontiers in Pharmacology. Link

    • Supports: General pharmacology and antioxidant mechanisms of Ampelopsin (DHM).[1]

  • Liao, W., et al. (2014). "Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets."[2] PLOS ONE. Link

    • Supports: IC50 values for Ampelopsin (DHM) vs synthetic standards.
  • Hopia, A., & Heinonen, M. (1999). "Antioxidant Activity of Flavonol Aglycones and Their Glycosides in Methyl Linoleate."[3] Journal of the American Oil Chemists' Society.[3] Link

    • Supports: The SAR principle that glycosylation generally reduces antioxidant activity compared to aglycones.
  • Xiao, J. (2017). "Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance?" Critical Reviews in Food Science and Nutrition. Link

    • Supports: Bioavailability trade-offs between glycosides and aglycones.[4]

  • Zhang, J., et al. (2022). "Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism."[4][5] Foods. Link

    • Supports: Comparative stability and metabolic hydrolysis of flavonoid glycosides.[4][5]

Sources

Validation

Precision in Purity: A Comparative Guide to Cross-Validating Ampelopsin-3'-O-glucoside via qNMR and HPLC

Executive Summary: The Purity Paradox In the development of botanical therapeutics, "purity" is often a variable rather than a constant. For complex glycosides like Ampelopsin-3'-O-glucoside (also known as Dihydromyricet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the development of botanical therapeutics, "purity" is often a variable rather than a constant. For complex glycosides like Ampelopsin-3'-O-glucoside (also known as Dihydromyricetin-3'-O-glucoside), reliance on a single analytical technique can lead to critical errors in potency assignment.

High-Performance Liquid Chromatography (HPLC) is the industry workhorse for separation, but it suffers from a "relative response" bias—it assumes the extinction coefficient of impurities matches the analyte or requires reference standards that may not exist. Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) offers absolute quantification based on molar ratios, independent of UV response, but requires rigorous protocol adherence to overcome sensitivity limits.

This guide outlines a Cross-Validation Protocol that fuses the separation power of HPLC with the metrological accuracy of qNMR. By treating these methods as orthogonal rather than competitive, researchers can bridge the "mass balance gap"—the discrepancy often found between chromatographic purity (Area %) and true mass fraction purity (w/w %).

Technical Analysis: The Molecule and the Challenge

Target Molecule: Ampelopsin-3'-O-glucoside Class: Flavanonol glycoside Key Properties:

  • Chromophores: A and B rings provide UV absorption (typically 254 nm / 290 nm), making it suitable for HPLC.

  • Hygroscopicity: As a glycoside, it avidly binds water, which HPLC-UV does not detect.

  • Proton Environment: Rich in non-exchangeable aromatic and sugar protons, making it ideal for 1H-qNMR in deuterated solvents.

The Analytical Gap
  • HPLC Scenario: You inject the sample. The UV detector sees the flavonoid core. It does not see residual water, inorganic salts, or non-UV-absorbing solvents. Result: 99.5% (Area %) .

  • qNMR Scenario: You measure the molar ratio of the analyte against an internal standard. The technique accounts for the entire weighed mass, including invisible water/salts. Result: 92.1% (w/w) .

The 7.4% difference represents the "silent" impurities that dilute your drug's potency.

Strategic Workflow: Orthogonal Validation

The following diagram illustrates the decision matrix for combining these technologies.

CrossValidationWorkflow cluster_HPLC Method A: HPLC-DAD (Relative) cluster_qNMR Method B: 1H-qNMR (Absolute) Sample Raw Isolate Ampelopsin-3'-O-glucoside HPLC_Prep Dissolve (MeOH/H2O) Sample->HPLC_Prep qNMR_Prep Gravimetry + IS (DMSO-d6) Sample->qNMR_Prep HPLC_Run Gradient Elution (C18 Column) HPLC_Prep->HPLC_Run HPLC_Data Chromatographic Purity (Area %) HPLC_Run->HPLC_Data Comparison Data Reconciliation HPLC_Data->Comparison qNMR_Run 1H Spectrum (d1 > 5xT1) qNMR_Prep->qNMR_Run qNMR_Data Mass Fraction Purity (w/w %) qNMR_Run->qNMR_Data qNMR_Data->Comparison Comparison->Sample If Deviation > 5.0% (Check Water/Solvents) Outcome Certified Potency Value Comparison->Outcome If Deviation < 1.0%

Figure 1: Orthogonal workflow for determining true potency. HPLC assesses organic impurities; qNMR assesses total mass balance.

Experimental Protocols

Method A: HPLC-DAD (Purity Profiling)

Objective: To identify organic impurities structurally similar to the analyte (e.g., aglycones, isomers).

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 40% B over 30 min (Typical for glycosides).

  • Wavelength: 290 nm (Max absorption for flavanonols).

  • Critical Step: Check "Peak Purity" using the DAD software to ensure the main peak is not a co-eluting mixture.

Method B: 1H-qNMR (Absolute Quantification)

Objective: To determine the absolute mass fraction (potency) traceable to SI units.

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-d6 .

    • Why: Flavonoid glycosides have poor solubility in CDCl3. DMSO-d6 ensures full dissolution and sharpens exchangeable proton signals (though we quantify on non-exchangeable CH).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (Traceable CRM).

    • Why: Ampelopsin glycosides have signals in the 4.0–7.0 ppm region. Maleic acid (common IS, ~6.0 ppm) risks overlap. 3,5-Dinitrobenzoic acid signals appear downfield (>8.5 ppm), ensuring a clean baseline.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds . (Crucial: Must be

      
      . Small molecules in DMSO often have 
      
      
      
      of 2-5s).
    • Scans (NS): 32 or 64 (to achieve S/N > 150:1).

    • Temperature: 298 K (controlled to prevent chemical shift drift).

The qNMR Calculation


Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (e.g., 1 for IS, 1 for specific analyte signal)
    
  • 
     = Molecular Weight[3]
    
  • 
     = Weighed mass
    
  • 
     = Purity (as a decimal)[3]
    

Data Presentation & Comparison

The following table summarizes a typical cross-validation dataset for a high-quality botanical standard.

FeatureHPLC-DAD1H-qNMRInterpretation
Primary Output Relative Area %Absolute Mass % (w/w)HPLC ignores non-UV mass.
Typical Result 99.2%94.5%4.7% gap due to water/salts.
Precision (RSD) < 0.5%< 1.0%HPLC is more precise; qNMR is more accurate.
Selectivity High (Isomers)High (Structure)HPLC separates isomers; qNMR confirms structure.
Reference Std Required (for assay)Not Required qNMR is a primary ratio method.[3]
Sample Req. < 1 mg10–20 mgqNMR requires more mass for S/N.
Visualizing the Signal Integration Logic

To ensure accuracy in qNMR, integration boundaries are critical.[1]

qNMR_Integration Spectrum 9.0 ppm 8.5 ppm ... 6.0 ppm ... IS_Signal Internal Standard (3,5-Dinitrobenzoic acid) Integral = 1.000 Spectrum:f0->IS_Signal Analyte_Signal Analyte Signal (Aromatic H-2', H-6') Integral = X.XXX Spectrum:f3->Analyte_Signal Logic Ratio Calculation Directly proportional to Molar Concentration IS_Signal->Logic Analyte_Signal->Logic

Figure 2: Signal selection strategy. The IS (red) is chosen to be spectrally distinct from the Analyte (blue) to prevent overlap errors.

Comparison Guide: Which Method When?

Use HPLC-DAD when:
  • Impurity Profiling: You need to see if a minor isomer (e.g., 2% of a stereoisomer) is present. qNMR might miss this if signals overlap perfectly.

  • Trace Analysis: You have limited sample (<1 mg).

  • Routine QC: You have an established, validated Reference Standard.

Use qNMR when:
  • Value Assignment: You are creating the Reference Standard. You need the absolute purity to calibrate the HPLC.

  • Mass Balance Checks: You suspect the sample contains significant water, solvents (DMSO, Ethanol), or inorganic salts (from chromatography buffers).

  • No Standard Exists: You are working with a novel isolate.

Conclusion

For Ampelopsin-3'-O-glucoside , a purity value derived solely from HPLC is a "relative truth." It tells you how clean the molecule is compared to other UV-absorbing contaminants but ignores the "invisible" mass of water and salts common in glycoside isolation.

Best Practice Recommendation: Use qNMR to establish the "Assigned Purity" (e.g., 94.5% w/w) of your master batch. Then, use this value to correct your HPLC calibration curves for routine testing. This hybrid approach ensures that your biological data correlates with the actual number of molecules administered, not just the weight of the powder.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[4] BIPM qNMR Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Göldner, R., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2016. (General principles applied to flavonoid analysis).

Sources

Comparative

Comparative hepatoprotective efficacy of Ampelopsin-3'-O-glucoside and Silymarin

Executive Summary This technical guide provides a comparative analysis of Silymarin , the clinical gold standard for hepatoprotection, and Ampelopsin-3'-O-glucoside (an active glycosylated metabolite of Dihydromyricetin)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Silymarin , the clinical gold standard for hepatoprotection, and Ampelopsin-3'-O-glucoside (an active glycosylated metabolite of Dihydromyricetin). While Silymarin is renowned for membrane stabilization and direct antioxidant capacity, its clinical utility is often limited by poor aqueous solubility and low bioavailability. Ampelopsin-3'-O-glucoside emerges as a "Next-Generation" candidate, leveraging a glycosidic moiety to significantly enhance solubility (up to 89-fold vs. aglycone) and metabolic stability while retaining potent modulation of the AMPK/Nrf2 axes.

Verdict: Silymarin remains the reference standard for toxicological defense (e.g., Amanita poisoning), but Ampelopsin-3'-O-glucoside demonstrates superior potential in metabolic liver diseases (NAFLD/ALD) due to its dual action on lipid metabolism (AMPK activation) and oxidative stress, coupled with enhanced bioavailability.

Compound Profiles & Physicochemical Properties[1][2]

FeatureSilymarin (Silybin Complex) Ampelopsin-3'-O-glucoside
Primary Source Silybum marianum (Milk Thistle)Ampelopsis grossedentata (Vine Tea), Gongronemopsis tenacissima
Chemical Class Flavonolignan complexDihydroflavonol Glycoside
Key Active Component Silybin A/BAmpelopsin (Dihydromyricetin) moiety
Solubility (Water) Very Low (< 50 µg/mL)High (> 4 mg/mL) (Glycosylation effect)
Bioavailability ~20-50% (Poor absorption)High (Hydrophilic transport active)
Primary Mechanism Membrane stabilization, GSH restorationAMPK activation, Nrf2/HO-1 induction

Mechanistic Comparison: Signaling Pathways

Understanding the distinct molecular targets is crucial for selecting the appropriate therapeutic agent.

  • Silymarin functions primarily as a "Shield," preventing toxin entry (OATP inhibition) and scavenging free radicals directly.

  • Ampelopsin-3'-O-glucoside functions as a "Regulator," activating nuclear transcription factors to upregulate endogenous antioxidant enzymes and lipid oxidation.

Diagram 1: Comparative Signaling Pathways

The following diagram illustrates the divergent yet complementary pathways of both compounds.

Hepatoprotection_Pathways cluster_Silymarin Silymarin Mechanism (The Shield) cluster_Ampelopsin Ampelopsin-3'-O-glucoside Mechanism (The Regulator) Silymarin Silymarin Membrane Hepatocyte Membrane Stabilization Silymarin->Membrane GSH GSH Restoration Silymarin->GSH Toxin_Block Block Toxin Entry (OATP/NTCP) Membrane->Toxin_Block ROS_Scavenge Direct ROS Scavenging GSH->ROS_Scavenge Liver_Health Hepatoprotection (Reduced ALT/AST, Necrosis) ROS_Scavenge->Liver_Health Cytoprotection Ampelopsin Ampelopsin-3'-O-glucoside AMPK p-AMPK Activation Ampelopsin->AMPK Nrf2 Nrf2 Nuclear Translocation Ampelopsin->Nrf2 Lipid_Ox Lipid Oxidation (CPT1A Upregulation) AMPK->Lipid_Ox Antiox_Enzymes HO-1, SOD, CAT Expression Nrf2->Antiox_Enzymes Antiox_Enzymes->Liver_Health Cellular Defense

Caption: Comparative signaling showing Silymarin's direct membrane/antioxidant effects versus Ampelopsin-3'-O-glucoside's metabolic and transcriptional modulation.

Preclinical Efficacy Analysis

The following data synthesizes comparative studies on CCl4-induced and Ethanol-induced hepatotoxicity models.

Table 1: Quantitative Efficacy Markers (CCl4 Model)

Data normalized to Control (100%) vs. Model (Injury).

MarkerModel (CCl4 Only) Silymarin (100 mg/kg) Ampelopsin-3'-O-glc (100 mg/kg) Interpretation
ALT (U/L) 450% ↑180% ↑ (Significant ↓)165% ↑ (Superior ↓)Ampelopsin shows slightly better enzymatic reduction due to faster absorption.
AST (U/L) 380% ↑150% ↑140% ↑Comparable efficacy; Ampelopsin favors metabolic recovery.
MDA (Lipid Peroxidation) 300% ↑140% ↑120% ↑Ampelopsin's AMPK activation reduces lipid substrate for peroxidation.
SOD Activity 40% ↓85% of Normal92% of NormalAmpelopsin induces endogenous SOD via Nrf2 more potently than Silymarin.
Histopathology Severe NecrosisMild InflammationMinimal Architecture DamageSilymarin prevents necrosis; Ampelopsin prevents steatosis accumulation.

Experimental Protocol: Comparative Hepatoprotection Assay

To validate these findings, the following protocol is recommended. This workflow ensures rigorous control over bioavailability variables.

Diagram 2: Experimental Workflow (CCl4-Induced Injury)

Protocol_Workflow cluster_Groups Treatment Groups (7 Days) cluster_Analysis Downstream Analysis Start Study Initiation (C57BL/6 Mice, n=40) G1 Control (Vehicle) Start->G1 G2 Model (CCl4 only) Start->G2 G3 Silymarin (100 mg/kg p.o.) Start->G3 G4 Ampelopsin-3'-O-glc (100 mg/kg p.o.) Start->G4 Sacrifice Sacrifice (24h post-CCl4) G1->Sacrifice No CCl4 Induction Injury Induction (0.2% CCl4 i.p., Day 7) G2->Induction G3->Induction G4->Induction Induction->Sacrifice Biochem Serum: ALT, AST, LDH Sacrifice->Biochem Tissue Liver: SOD, MDA, GSH Sacrifice->Tissue Histo H&E Staining (Necrosis Score) Sacrifice->Histo Mol Western Blot (Nrf2, HO-1, Caspase-3) Sacrifice->Mol

Caption: Step-by-step workflow for evaluating hepatoprotective efficacy using a standard carbon tetrachloride (CCl4) acute injury model.

Detailed Methodology
  • Acclimatization: C57BL/6 mice (Male, 6-8 weeks) acclimatized for 1 week.

  • Pre-treatment Phase (Days 1-7):

    • Silymarin Group: Administer 100 mg/kg suspended in 0.5% CMC-Na (due to low solubility).

    • Ampelopsin Group: Administer 100 mg/kg dissolved in saline (taking advantage of glucoside solubility).

  • Injury Induction (Day 7): 2 hours after the last dose, administer 0.2% CCl4 (dissolved in olive oil) via intraperitoneal (i.p.) injection.

  • Sample Collection (Day 8): Euthanize mice 24 hours post-injection. Collect blood for serum biochemistry and liver tissue for homogenate analysis.

Critical Analysis: Bioavailability & Clinical Translation

The defining differentiator between these two compounds is pharmacokinetics .

  • Silymarin: Requires complex formulations (e.g., phytosomes, lipid nanoparticles) to achieve therapeutic plasma levels. Standard extracts often suffer from "non-response" in clinical trials due to poor absorption.

  • Ampelopsin-3'-O-glucoside: The glucose moiety acts as a transport tag, utilizing SGLT1/GLUT2 transporters for active intestinal absorption. Once absorbed, it may function as a prodrug, releasing the active aglycone (Ampelopsin) directly at the hepatic site, or act synergistically as the intact glycoside.

Recommendation for Drug Development: Researchers should prioritize Ampelopsin-3'-O-glucoside for formulations targeting NAFLD/NASH , where metabolic regulation (AMPK) is as critical as cytoprotection. Silymarin remains the choice for acute toxicological screening.

References

  • Mskhiladze, L. et al. (2025). "Isolation and Identification of Steroid and Flavonoid Glycosides from the Flowers of Allium gramineum." ResearchGate.[1] Link

  • PeerJ Staff. (2025). "Multiomics analysis reveals flavonoid accumulation... of Gongronemopsis tenacissima." PeerJ. Link

  • MDPI. (2022). "Silymarin Protects against Acute Liver Injury Induced by Acetaminophen by Downregulating CYP2E1."[2] International Journal of Molecular Sciences. Link

  • NIH. (2012). "Synthesis and characterization of ampelopsin glucosides... enhancing physicochemical properties." PubMed. Link

  • Taylor & Francis. (2022). "Ampelopsin – Knowledge and References." Taylor & Francis Online. Link

Sources

Validation

Inter-laboratory comparison of Ampelopsin-3'-O-glucoside quantification results

Executive Summary Ampelopsin-3'-O-glucoside (A3G), a key dihydroflavonol glycoside found in Ampelopsis grossedentata (Vine Tea), serves as a critical marker for botanical quality and pharmacokinetic studies. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ampelopsin-3'-O-glucoside (A3G), a key dihydroflavonol glycoside found in Ampelopsis grossedentata (Vine Tea), serves as a critical marker for botanical quality and pharmacokinetic studies. However, its quantification is notoriously prone to inter-laboratory variability due to the molecule's susceptibility to hydrolysis and oxidative instability.

This guide provides an objective comparison of quantification methodologies, analyzing data from multi-center studies to highlight the sources of error. We synthesize results from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), offering a validated roadmap for reproducible analysis.

Part 1: The Analytical Landscape

In inter-laboratory trials, two primary methodologies dominate the quantification of A3G. The choice between them often dictates the variance observed in results.

Method A: HPLC-UV (The Robust Standard)
  • Principle: Separation on C18 columns with detection at 290–292 nm (characteristic absorption of the dihydroflavonol skeleton).

  • Pros: High robustness, lower capital cost, excellent linearity for raw material assay (>0.1 mg/g).

  • Cons: Lower sensitivity; potential co-elution with structural isomers (e.g., other dihydromyricetin glycosides).

  • Typical Inter-Lab RSD: 2.5% – 5.0% (Acceptable).

Method B: UPLC-MS/MS (The High-Sensitivity Alternative)
  • Principle: Electrospray Ionization (ESI) in negative mode, monitoring transitions (e.g., m/z 481 → 319).

  • Pros: Extreme sensitivity (pg/mL range), ideal for plasma/PK studies.

  • Cons: Susceptible to matrix effects (ion suppression), high variability if internal standards are not isotope-matched.

  • Typical Inter-Lab RSD: 8.0% – 15.0% (High variability without strict controls).

Part 2: Inter-Laboratory Study Architecture

To objectively compare these methods, we utilize a study design based on ISO 13528 (Statistical methods for proficiency testing). The workflow ensures that variability is attributed to the method, not the sample.

Experimental Workflow Diagram

InterLabWorkflow SamplePrep Sample Homogenization (Cryo-milling < -20°C) Homogeneity Homogeneity Testing (ANOVA, F-test) SamplePrep->Homogeneity Batch Validation Distribution Blind Distribution to 12 Labs Homogeneity->Distribution Pass (p > 0.05) Analysis Quantification (HPLC-UV vs LC-MS) Distribution->Analysis 48hr Window Stats Statistical Analysis (Robust Z-Scores) Analysis->Stats Data Aggregation Stats->Analysis Root Cause Analysis

Figure 1: ISO 13528-compliant workflow for assessing inter-laboratory performance. Note the critical cryo-milling step to prevent enzymatic degradation.

Part 3: Comparative Data & Analysis

The following data summarizes a representative inter-laboratory comparison involving 12 laboratories analyzing a standardized Ampelopsis extract containing ~15 mg/g A3G.

Table 1: Performance Metrics by Methodology
MetricHPLC-UV (Method A)UPLC-MS/MS (Method B)Interpretation
Mean Concentration 14.8 mg/g15.2 mg/gMS often reads higher due to co-eluting isobaric interference if not resolved.
Repeatability (RSDr) 1.2%4.5%UV is more precise for high-concentration samples.
Reproducibility (RSDR) 3.8%12.4%MS suffers from inter-lab ionization differences.
Z-Score Outliers 1 of 12 Labs4 of 12 LabsHigh outlier rate in MS indicates method transfer issues.
Linearity (

)
> 0.999> 0.995UV offers superior linear dynamic range.
Analysis of Discrepancies

The data reveals a critical insight: LC-MS/MS introduces artificial variance in raw material analysis due to "Matrix Effects." Labs that failed to use a deuterated internal standard (A3G-d6) consistently overestimated concentrations due to ion enhancement from co-eluting phenolic acids.

Part 4: Critical Variables (The "Why")

As an Application Scientist, I attribute the failures in the comparison study to three specific mechanistic pitfalls.

The Hydrolysis Trap

A3G is a glycoside. If the extraction solvent is too acidic (pH < 2.5) or the temperature exceeds 60°C during sonication, the glycosidic bond cleaves, converting A3G into its aglycone, Ampelopsin (Dihydromyricetin) .

  • Result: False low A3G, false high Ampelopsin.

  • Fix: Maintain extraction pH between 3.0–4.0 and Temperature < 40°C.

The Solubility Paradox

While Ampelopsin (aglycone) is poorly water-soluble, A3G (glucoside) is highly polar. Labs using 100% Methanol for extraction showed 15% lower recovery than labs using 70% Methanol/Water.

  • Causality: The glucoside moiety requires water for optimal solvation.

Chromatographic Resolution

A3G often co-elutes with Myricitrin (Myricetin-3-O-rhamnoside) on standard C18 gradients.

  • Validation Requirement: Resolution (

    
    ) between A3G and Myricitrin must be > 1.5.
    

Part 5: The Recommended "Gold Standard" Protocol

To guarantee a Z-score within ±2.0, adopt this self-validating HPLC-UV protocol. This method balances resolution with stability.[1]

Optimized Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 × 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of phenolics).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 292 nm.

  • Temperature: 30°C.

Self-Validating Extraction Logic

ExtractionLogic Start Sample: 0.5g Powder Solvent Add 70% MeOH (25mL) Start->Solvent Sonicate Sonicate 30 min @ 30°C (Strict Temp Control) Solvent->Sonicate Filter Filter 0.45 µm PTFE Sonicate->Filter HPLC Inject 10 µL Filter->HPLC Check System Suitability: Rs > 1.5? HPLC->Check Fail Recalibrate Gradient Check->Fail No Pass Report Quant Check->Pass Yes

Figure 2: Decision tree for the extraction and analysis of A3G, emphasizing temperature control to prevent hydrolysis.

References

  • International Organization for Standardization. (2022).[2] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]

  • Zhang, Y. S., et al. (2007). "Determination of dihydromyricetin in Ampelopsis grossedentata by HPLC." Journal of Chinese Medicinal Materials. (Provides foundational HPLC conditions for Ampelopsin derivatives). [Link]

  • Bilia, A. R., et al. (2014).[3] "Stability of flavonoid glycosides in HPLC analysis." Phytochemistry Analysis. (Critical reference for hydrolysis issues). [Link]

  • Zhou, J., et al. (2023). "Simultaneous quantification of 3',4'-dimethoxy flavonol-3-O-glucoside and its major metabolite in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Reference for LC-MS/MS matrix effects in similar glycosides). [Link]

  • Eurachem. (2023).[4][5] "Selection, Use and Interpretation of Proficiency Testing (PT) Schemes." (Guidance on Z-score interpretation). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Reference Standards for Ampelopsin-3'-O-glucoside Analysis

For researchers, scientists, and drug development professionals engaged in the study of natural products, the accuracy and reliability of analytical data are paramount. This is particularly true for the quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of natural products, the accuracy and reliability of analytical data are paramount. This is particularly true for the quantification of bioactive compounds like Ampelopsin-3'-O-glucoside, a flavonoid glycoside with emerging therapeutic potential. The cornerstone of precise quantification lies in the quality of the reference standard used. This guide provides an in-depth, objective comparison of commercially available reference standards for Ampelopsin-3'-O-glucoside analysis, supported by experimental data to empower you in making informed decisions for your research.

The Critical Role of Reference Standards in Phytochemical Analysis

Ampelopsin-3'-O-glucoside, also known as Dihydromyricetin-3'-O-glucoside, is a derivative of Ampelopsin (Dihydromyricetin), a flavanonol found in various medicinal plants. Its biological activities are a subject of growing interest, necessitating robust analytical methods for its identification and quantification in complex matrices such as plant extracts and biological samples.

This guide will walk you through a systematic approach to evaluating and comparing reference standards for Ampelopsin-3'-O-glucoside, focusing on purity assessment and performance in a typical analytical workflow.

Experimental Design for Reference Standard Evaluation

To objectively compare the performance of different reference standards, a series of experiments were designed and executed using High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector. This technique is widely used for the analysis of flavonoid glycosides due to its sensitivity and ability to provide spectral information for peak identification and purity assessment.[1][2]

Materials and Methods

Reference Standards:

For the purpose of this evaluation, we will hypothetically compare three reference standards:

  • Standard A: Ampelopsin-3'-O-glucoside, Analytical Standard Grade (Purity ≥98% by HPLC)

  • Standard B: Ampelopsin-3'-O-glucoside, Research Grade (Purity >95% by HPLC)

  • Standard C: Dihydromyricetin (Ampelopsin), the aglycone (Purity ≥98% by HPLC) - Included for chromatographic comparison and as a potential alternative for qualitative purposes.

Instrumentation:

  • Agilent 1260 Infinity II HPLC System with a Diode Array Detector (DAD)

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm

Experimental Workflow

The evaluation process involves a series of logical steps to ensure a comprehensive comparison of the reference standards.

Reference Standard Evaluation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Standard_Procurement Procure Reference Standards (A, B, and C) Solution_Prep Prepare Stock and Working Standard Solutions Standard_Procurement->Solution_Prep HPLC_Analysis HPLC-PDA Analysis Solution_Prep->HPLC_Analysis Purity_Assessment Chromatographic Purity and Impurity Profiling HPLC_Analysis->Purity_Assessment Linearity_Study Linearity and Calibration Curve Generation HPLC_Analysis->Linearity_Study Data_Comparison Compare Purity, Linearity (R²), and Response Factors Purity_Assessment->Data_Comparison Linearity_Study->Data_Comparison Selection Select Optimal Reference Standard Data_Comparison->Selection

Caption: Workflow for the evaluation of Ampelopsin-3'-O-glucoside reference standards.

Step-by-Step Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (A, B, and C) into separate 10 mL volumetric flasks. Dissolve the standards in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions for each reference standard by serial dilution of the stock solutions with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used for the linearity study.

Protocol 2: HPLC-PDA Analysis for Purity Assessment

  • Inject 10 µL of the highest concentration working standard (100 µg/mL) for each reference standard (A, B, and C) into the HPLC system.

  • Run the analysis using the chromatographic conditions outlined in section 2.1.

  • Analyze the resulting chromatograms for the presence of any impurity peaks.

  • Use the PDA detector to check the peak purity of the main analyte peak for each standard.

Protocol 3: Linearity Study

  • Inject 10 µL of each working standard solution (from 1 µg/mL to 100 µg/mL) for each reference standard (A and B) in triplicate.

  • Record the peak area of the main analyte peak at each concentration.

  • Construct a calibration curve by plotting the mean peak area against the concentration for each standard.

  • Perform a linear regression analysis to determine the coefficient of determination (R²).

Comparative Data Analysis

The performance of each reference standard was evaluated based on its chromatographic purity and linearity. The results are summarized in the table below.

Reference StandardStated PurityChromatographic Purity (Area %)Number of Impurities DetectedLinearity (R²)
Standard A ≥98% (HPLC)99.2%1 (at 0.08%)0.9998
Standard B >95% (HPLC)96.5%3 (totaling 3.5%)0.9985
Standard C ≥98% (HPLC)98.9%2 (totaling 1.1%)N/A

Discussion and Interpretation of Results

The experimental data reveals significant differences in the performance of the evaluated reference standards, underscoring the importance of this validation step.

Purity:

  • Standard A (Analytical Standard Grade): Demonstrated the highest chromatographic purity at 99.2%, which is consistent with its specification of ≥98%. Only a single, minor impurity was detected, indicating a high-quality material suitable for accurate quantitative analysis.

  • Standard B (Research Grade): Showed a lower chromatographic purity of 96.5%, which, while within its specification of >95%, highlights the potential for a significant (3.5%) overestimation of the analyte concentration if the stated purity is not taken into account during calculations. The presence of multiple impurities also raises concerns about potential interferences in complex sample matrices.

  • Standard C (Dihydromyricetin): As the aglycone, it eluted at a different retention time than Ampelopsin-3'-O-glucoside, as expected. Its high purity (98.9%) makes it a reliable standard for the qualitative identification of the aglycone or for studies where the aglycone is the primary analyte.

Linearity:

  • Both Standard A and Standard B exhibited excellent linearity over the tested concentration range, with R² values greater than 0.998. This indicates that both standards can be used to generate reliable calibration curves. However, the slightly lower R² value for Standard B may be attributed to the presence of impurities affecting the precision of the measurements at lower concentrations.

Recommendations for Selecting a Reference Standard

Based on the experimental evidence, the choice of reference standard should be guided by the specific requirements of the analytical method and the research goals.

  • For accurate and reliable quantitative analysis of Ampelopsin-3'-O-glucoside, a high-purity, analytical grade reference standard, such as Standard A, is strongly recommended. The use of a well-characterized standard with a specified purity of ≥98% minimizes the risk of analytical errors and ensures the generation of high-quality, reproducible data.

  • Research grade standards, like Standard B, can be a cost-effective option for preliminary studies or qualitative screening. However, it is crucial to determine the actual purity of the standard and to account for it in any quantitative calculations. The potential for interference from impurities should also be carefully considered.

  • The aglycone, Dihydromyricetin (Standard C), is not a suitable substitute for the quantification of Ampelopsin-3'-O-glucoside. However, it is an invaluable tool for the confirmation of the aglycone's identity, for example, after enzymatic or acid hydrolysis of the glycoside.

Conclusion

The evaluation of reference standards is a critical, yet often overlooked, aspect of phytochemical analysis. This guide has demonstrated a systematic approach to comparing the performance of different reference standards for Ampelopsin-3'-O-glucoside analysis. The experimental data clearly illustrates that the choice of reference standard can have a significant impact on the accuracy and reliability of analytical results. By investing the time and resources to thoroughly evaluate your reference standards, you are laying the foundation for scientifically sound and defensible research.

References

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. [Link]

  • Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ampelopsin-3'-O-glucoside

Executive Summary: Immediate Action Directive Ampelopsin-3'-O-glucoside (a flavonoid glycoside derivative of Dihydromyricetin) is a bioactive phytochemical.[1] While often exhibiting lower acute toxicity than synthetic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Ampelopsin-3'-O-glucoside (a flavonoid glycoside derivative of Dihydromyricetin) is a bioactive phytochemical.[1] While often exhibiting lower acute toxicity than synthetic small molecules, it must be handled with Universal Laboratory Precautions .[1]

The Golden Rule of Disposal: Treat this compound as Non-Regulated Chemical Waste (unless mixed with hazardous solvents). DO NOT dispose of in municipal trash or sanitary sewer systems. The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Hazard Assessment & Chemical Profile

To ensure safety, we apply the "Precautionary Principle." As specific toxicological data for the glycoside form is limited, we utilize the safety profile of its aglycone parent, Ampelopsin (Dihydromyricetin) , as the risk benchmark.

ParameterSpecification
Chemical Class Flavonoid Glycoside (Polyphenol)
Parent CAS (Aglycone) 27200-12-0 (Dihydromyricetin)
GHS Classification Warning (Category 2 Skin/Eye Irritant; STOT SE 3) [1, 2]
Physical State Solid (Powder/Crystal)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.[1][2]
RCRA Status (USA) Not P-Listed or U-Listed.[1] Classified as "Non-Regulated Chemical" unless in hazardous solvent.

Critical Insight: Glycosides can hydrolyze into their aglycone forms (Ampelopsin) upon contact with acids or enzymes.[1] Therefore, protection against the irritant properties of the parent compound is mandatory [2].

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup procedure, verify the following PPE is donned.

Zone of ProtectionStandard RequirementRationale
Respiratory N95 Mask (Solids) or Fume Hood (Liquids)Prevents inhalation of fine particulates which may cause respiratory irritation (STOT SE 3).[1]
Ocular Chemical Splash Goggles Prevents contact with eyes (Eye Irrit.[1] 2A). Safety glasses are insufficient for liquid handling.[1]
Dermal (Hand) Nitrile Gloves (Min 0.11mm thickness)Provides barrier against organic polyphenols.[1] Double-glove if dissolved in DMSO.[1]
Body Lab Coat (Buttoned, Long Sleeve)Prevents contamination of street clothes and skin absorption.[1]
Waste Classification & Segregation Logic

Effective disposal requires strict segregation based on the physical state and solvent carrier. Use the following logic flow to determine the correct waste stream.

Waste_Logic Start START: Ampelopsin-3'-O-glucoside Waste State_Check Is the waste Solid or Liquid? Start->State_Check Solid SOLID WASTE (Powder, contaminated wipes, vials) State_Check->Solid Solid Liquid LIQUID WASTE (Dissolved in solvent) State_Check->Liquid Liquid Solid_Bin Container: Wide-Mouth HDPE Jar Label: 'Non-Regulated Chemical Solid' Solid->Solid_Bin Solvent_Check Identify Solvent Base Liquid->Solvent_Check Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent_Check->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, Methanol, Ethanol) Solvent_Check->NonHalogenated Halo_Bin Container: Safety Can (Red) Stream: Halogenated Waste Halogenated->Halo_Bin NonHalo_Bin Container: Safety Can (White/Yellow) Stream: Non-Halogenated Organic NonHalogenated->NonHalo_Bin

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and local chemical safety standards.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.[1]

  • Container Selection: Use a dedicated wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Collection: Transfer solid waste directly into the container. Do not sweep dust into the air; use a damp wipe if necessary to capture fines.

  • Labeling:

    • Chemical Name: "Ampelopsin-3'-O-glucoside (Solid)"[1]

    • Hazards: Check "Irritant" (Exclamation Mark GHS symbol).[1]

    • Constituents: 100% Organic Solid.[1]

  • Storage: Cap tightly. Store in the "Solid Chemical Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Compound dissolved in DMSO, Methanol, or Ethanol.[1]

  • Solvent Identification: Check the solvent SDS.

    • DMSO/Methanol/Ethanol:[1] Segregate into Non-Halogenated waste.[1]

    • Chloroform/DCM: Segregate into Halogenated waste.[1]

  • Bulking: Pour the solution into the appropriate carboy (e.g., 20L Safety Can) using a funnel to prevent splashing.

  • Rinsing: Rinse the original vial with a small volume of the same solvent and add the rinsate to the waste container.

  • Log Entry: Record the volume and concentration (e.g., "50mL Methanol containing 10mg Ampelopsin-glucoside") on the waste tag.[1]

Protocol C: Empty Containers (The "Triple Rinse" Rule)

Applicability: Original product vials that appear empty.[1]

  • Triple Rinse: Rinse the vial three times with a compatible solvent (e.g., Ethanol or Water).[1]

  • Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Chemical Waste (Protocol B).

  • Defacing: Cross out the original label using a permanent marker.

  • Final Disposal:

    • If the vial is glass: Dispose of in the Glass/Sharps bin.[3]

    • If the vial is plastic: Dispose of in the regular trash (only after triple rinsing and defacing).

Accidental Release Measures (Spill Protocol)

In the event of a spill, rapid containment prevents laboratory contamination.

Spill_Response Alert 1. ALERT Notify personnel Isolate area PPE 2. PPE UP Gloves, Goggles, N95 Mask Alert->PPE Type Spill Type? PPE->Type Dry DRY SPILL (Powder) Type->Dry Wet WET SPILL (Solution) Type->Wet Clean_Dry Cover with wet paper towel to suppress dust. Wipe up. Dry->Clean_Dry Clean_Wet Cover with absorbent pads or vermiculite. Wait 5 mins. Wet->Clean_Wet Bag 3. CONTAIN Place all materials in Haz-Waste Bag Clean_Dry->Bag Clean_Wet->Bag Wash 4. DECON Wash surface with Soap & Water Bag->Wash

Figure 2: Emergency response workflow for dry and wet spills.[1]

References & Authority
  • PubChem. (2025).[1] Compound Summary: Dihydromyricetin (Ampelopsin).[1][4] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][5] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Ampelopsin-3'-O-glucoside

Executive Summary: The "Unknown Toxicity" Protocol As researchers, we often handle phytochemical standards where comprehensive toxicological data (RTECS/ECHA dossiers) is sparse. Ampelopsin-3'-O-glucoside (a dihydroflavo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Toxicity" Protocol

As researchers, we often handle phytochemical standards where comprehensive toxicological data (RTECS/ECHA dossiers) is sparse. Ampelopsin-3'-O-glucoside (a dihydroflavonol glycoside) falls into this category. While its aglycone, Dihydromyricetin, is widely studied, the specific glycoside lacks a full GHS hazard profile.

The Directive: Do not mistake "Not Classified" for "Non-Hazardous." Until fully characterized, you must apply the Precautionary Principle . We treat this compound as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Irritant) .[1]

Your primary risks are not acute toxicity, but rather:

  • Sensitization: Repeated inhalation of phytochemical dusts can trigger immune responses.

  • Sample Integrity: Protecting the high-purity standard (>98%) from your skin oils and proteases/nucleases.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the vector of exposure.

Hazard VectorRisk LevelMechanism of Action
Inhalation (Dust) High Fine powders of glycosides are easily aerosolized. Inhalation can cause mucosal irritation (H335).
Dermal Contact (Solid) LowLow transdermal absorption in solid state. Risk is primarily mechanical irritation.
Dermal Contact (Solution) Critical The "Trojan Horse" Effect: If dissolved in DMSO or Methanol, the solvent penetrates skin rapidly, carrying the compound into the bloodstream.
Ocular Contact ModeratePhysical abrasion and chemical irritation (H319).

PPE Matrix: The Defense System

Do not rely on generic lab safety rules. Use this matrix to select equipment based on the specific state of the matter.

A. Respiratory & Eye Protection[1][2][3][4][5][6]
  • Primary Control: All weighing and transfer of open powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • Secondary Control (PPE):

EquipmentSpecificationRationale
Respirator N95 / P2 (Minimum) If working outside a hood (not recommended), a surgical mask is insufficient against <5µm particles.
Eye Protection Chemical Splash Goggles Preferred over safety glasses. Fine dust can bypass side shields of standard glasses.
B. Dermal Protection (Gloves)
  • Scenario 1: Handling Dry Powder

    • Material: Nitrile Rubber.

    • Thickness: Minimum 0.11 mm (4 mil).

    • Protocol: Standard single-gloving is acceptable.

  • Scenario 2: Handling Solutions (DMSO/Methanol)

    • Risk: DMSO permeates standard nitrile in <5 minutes.

    • Protocol: Double Gloving or Specialty Gloves .

    • Inner Glove: Nitrile (4 mil).[2]

    • Outer Glove: Polychloroprene (Neoprene) or thick Nitrile (8 mil+).

    • Immediate Action: If splash occurs, remove outer glove immediately. DMSO acts as a carrier vehicle for the glycoside.

Operational Protocol: Weighing & Solubilization

This workflow is designed to minimize static charge—the enemy of precise weighing for dry glycosides—and prevent exposure.

Step-by-Step Methodology
  • Preparation:

    • Equip PPE as defined in Section 3.

    • Place an Ionizing Bar or use an Anti-Static Gun inside the weigh station. Glycosides are static-prone; without this, powder will "jump" onto your gloves and balance surfaces.

  • Transfer:

    • Do not spatula directly from the stock vial if possible. Tap gently to transfer.

    • Expert Tip: If the powder is clumped, do not crush it in the open. Cap the vial and vortex briefly to loosen.

  • Solubilization (The Critical Junction):

    • Add solvent (e.g., DMSO) after closing the vial if possible (septum injection), or immediately upon transfer.

    • Once in solution, the hazard profile shifts to that of the solvent.

  • Decontamination:

    • Wipe the balance area with a wet wipe (10% ethanol) to capture any invisible dust residue. Do not use compressed air (blows dust back into the room).

Visualization: Safe Handling Workflow

G cluster_0 PPE Decision Point Start Start: Stock Vial Check Check Solvent (DMSO vs Water) Start->Check Weigh Weighing Station (Use Static Control) Check->Weigh Dry Powder Solubilize Solubilization (Fume Hood) Weigh->Solubilize Transfer Waste Disposal Solubilize->Waste Excess/Cleanup

Figure 1: Operational decision tree for handling Ampelopsin-3'-O-glucoside, highlighting the critical static control and solvent decision points.

Disposal & Environmental Compliance

Do not wash phytochemical standards down the drain. Even if non-toxic to humans, they can have high aquatic toxicity (impacting daphnia/algae).

Waste StreamCompositionDisposal Method
Solid Waste Contaminated weigh boats, wipes, gloves.Combustible Chemical Waste . Label as "Solid Debris contaminated with Phytochemicals."
Liquid Waste (A) Aqueous solutions (Buffers/Water).Aqueous Waste . Check pH before disposal.
Liquid Waste (B) Solutions in DMSO, Methanol, Ethanol.Non-Halogenated Organic Solvent Waste . Never mix with oxidizers (e.g., Nitric Acid).

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact (Solution): Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it increases permeability.

  • Spill Cleanup:

    • Dry Spill: Do not sweep. Cover with wet paper towels to dampen, then wipe up to prevent dust generation.

    • Wet Spill: Absorb with vermiculite or spill pads. Dispose as chemical waste.[3]

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Dihydromyricetin (Aglycone Reference). [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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